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  • Product: (R)-methyl 5-oxotetrahydrofuran-2-carboxylate
  • CAS: 19684-04-9

Core Science & Biosynthesis

Foundational

(R)-methyl 5-oxotetrahydrofuran-2-carboxylate chemical properties

An In-Depth Technical Guide to (R)-methyl 5-oxotetrahydrofuran-2-carboxylate: Properties, Synthesis, and Applications Introduction (R)-methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral molecule of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-methyl 5-oxotetrahydrofuran-2-carboxylate: Properties, Synthesis, and Applications

Introduction

(R)-methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a versatile building block, its unique structural features—a γ-lactone ring combined with a methyl ester at a defined stereocenter—provide a valuable scaffold for the development of complex, biologically active compounds. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The functionality and utility of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate are dictated by its distinct molecular architecture.

Molecular Structure and Stereochemistry

The molecule features a five-membered lactone (a cyclic ester) known as a tetrahydrofuran-2-one or γ-butyrolactone ring. A methoxycarbonyl group is attached to the C2 position, which is a chiral center with an (R) configuration. This specific stereochemistry is crucial, as it often dictates the biological activity and binding affinity of downstream pharmaceutical agents.

Caption: 2D structure of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate.

Physicochemical Data

The physical and chemical properties are summarized below. Data for the parent carboxylic acid is also included for context, as it is the direct precursor.

Property(R)-methyl 5-oxotetrahydrofuran-2-carboxylate(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic AcidReference
CAS Number 19684-04-953558-93-3[1][2]
Molecular Formula C₆H₈O₄C₅H₆O₄[1][2]
Molecular Weight 144.13 g/mol 130.10 g/mol [1][2]
Appearance -White to light yellow crystalline solid[2][3]
Melting Point Not specified70-74 °C[2][3][4]
Boiling Point Not specified165-167 °C at 0.3 mmHg[3]
Optical Rotation Not specified-15 ± 1° (c=5, MeOH)[2]
Storage Sealed in dry, 2-8°CRoom temperature, inert atmosphere (hygroscopic)[1][5]
LogP -0.0146-1.40[6][7]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

TechniqueExpected Characteristics
¹H NMR Protons on the lactone ring would appear as complex multiplets. The methoxy group protons (-OCH₃) would be a sharp singlet around 3.7 ppm. The proton at the chiral center (C2) would be a multiplet coupled to the adjacent methylene protons. For the parent acid, the C2 proton appears around 4.20 ppm.[3]
¹³C NMR Two distinct carbonyl signals are expected: one for the lactone (~175-180 ppm) and one for the methyl ester (~170-175 ppm). The methoxy carbon would appear around 52 ppm. Three sp³ hybridized carbons from the ring would also be present.
IR Spectroscopy Two strong carbonyl (C=O) stretching bands are characteristic: one for the γ-lactone (~1770 cm⁻¹) and one for the methyl ester (~1740 cm⁻¹). A C-O stretching band for the ester linkage would also be prominent.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z = 144. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).

Synthesis and Manufacturing

The synthesis of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate is typically achieved via a two-step process starting from a readily available chiral precursor, D-glutamic acid. This approach leverages the inherent stereochemistry of the starting material to produce the target molecule with high enantiopurity.

Synthetic Workflow

The process involves the diazotization of D-glutamic acid, which leads to an unstable diazonium intermediate that undergoes an intramolecular Sɴ2 reaction to form the lactone ring with inversion of stereochemistry at C4 but retention at C2, yielding the (R)-carboxylic acid. This is followed by a standard esterification to afford the final methyl ester.

Caption: Synthetic workflow from D-glutamic acid to the target ester.

Detailed Experimental Protocol: Synthesis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid

This protocol is adapted from established literature procedures.[3]

  • Reaction Setup: In a flask equipped with a stirrer and cooled to 0°C, dissolve D-glutamic acid (e.g., 25 g, 170 mmol) in a mixture of water (67 mL) and concentrated hydrochloric acid (35 mL).

  • Reagent Addition: Slowly add a solution of sodium nitrite (NaNO₂) (17.5 g, 253.6 mmol) in water (37.5 mL) to the cooled mixture over 4 hours, maintaining the temperature at 0°C. Causality: Slow addition is critical to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt intermediate.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The solution should become clear.

  • Workup and Isolation: Remove the solvent via vacuum evaporation. Treat the residue with ethyl acetate (80 mL) and filter to remove inorganic salts.

  • Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Crystallization: Crystallize the resulting crude product from a solvent mixture such as ethyl acetate/benzene/hexane to yield the pure (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid as a white crystalline solid.[3]

Detailed Experimental Protocol: Esterification

This is a standard Fischer esterification protocol.

  • Reaction Setup: Suspend the (R)-(-)-5-oxotetrahydrofuran-2-carboxylic acid (e.g., 10 g, 76.8 mmol) in methanol (100 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Cool the mixture, neutralize the acid with a saturated solution of sodium bicarbonate, and remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or distillation to obtain the target methyl ester.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by its two electrophilic carbonyl centers.

Caption: Electrophilic centers governing the molecule's reactivity.

  • Reactivity of the γ-Lactone: The lactone is susceptible to nucleophilic attack. Strong nucleophiles (e.g., Grignard reagents, organolithiums) or basic/acidic hydrolysis can lead to ring-opening. This provides a pathway to synthesize functionalized γ-hydroxy carboxylic acid derivatives.

  • Reactivity of the Methyl Ester: The methyl ester can undergo standard ester transformations such as hydrolysis to the parent carboxylic acid, transesterification with other alcohols, or amidation with amines to form corresponding amides. The relative reactivity of the lactone versus the ester can often be controlled by the choice of reagents and reaction conditions.

Applications in Research and Drug Development

The value of this molecule lies in its utility as a chiral intermediate.

  • Chiral Building Block: It is a fundamental building block in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.[2] Its defined stereocenter can be carried through multiple synthetic steps.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[2] The lactone motif is present in many natural products and bioactive compounds.

  • Precursor for Antiviral Agents: The parent carboxylic acid is explicitly cited as an intermediate used to synthesize 2',3'-dideoxy-4'-selenonucleosides, which are investigated as potential antiviral agents.[3] This highlights its direct relevance in developing novel therapeutics.

  • Synthesis of Chiral Ligands: The functional groups allow for its incorporation into larger molecules that can act as chiral ligands or catalysts, which are crucial for processes in asymmetric synthesis.[2]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety.

  • Hazard Identification: The racemic mixture is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[6] Standard GHS precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8] Use only in a well-ventilated area or a chemical fume hood.[8]

  • Handling: Avoid breathing dust, fumes, or vapors.[6] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

  • Storage: Store in a tightly sealed container in a dry, cool place (2-8°C is recommended for the ester).[1] The parent carboxylic acid is known to be hygroscopic and should be stored under an inert atmosphere.[5]

Conclusion

(R)-methyl 5-oxotetrahydrofuran-2-carboxylate is more than a simple chemical; it is a high-value chiral intermediate that provides a gateway to complex molecular targets. Its well-defined stereochemistry, derived from the chiral pool, combined with its dual carbonyl functionality, makes it an indispensable tool for chemists in drug discovery and fine chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity allows researchers to fully exploit its potential in creating the next generation of innovative chemical entities.

References

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]

  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Available from: [Link]

  • 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Chemsrc. Available from: [Link]

  • CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid. Chemsrc. Available from: [Link]

  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Thieme Connect. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]

  • Methyl 5-oxotetrahydrofuran-2-carboxylate. SpectraBase. Available from: [Link]

  • Methyl 5-oxotetrahydrofuran-2-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

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Exploratory

The Pivotal Role of Chirality in the Biological Functions of γ-Butyrolactones: A Technical Guide for Drug Discovery and Development

Abstract The γ-butyrolactone (GBL) scaffold is a privileged structural motif frequently encountered in a vast array of natural products and clinically significant pharmaceuticals.[1] While the core lactone ring is achira...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The γ-butyrolactone (GBL) scaffold is a privileged structural motif frequently encountered in a vast array of natural products and clinically significant pharmaceuticals.[1] While the core lactone ring is achiral, the introduction of substituents at the β- and γ-positions imparts chirality, a fundamental property that dictates the three-dimensional arrangement of atoms and, consequently, the molecule's biological activity. This technical guide provides an in-depth exploration of the profound biological significance of chiral γ-butyrolactones, with a particular focus on their roles as signaling molecules and their diverse pharmacological activities. We will delve into the stereospecific nature of their interactions with biological targets, provide detailed methodologies for their asymmetric synthesis and bio-evaluation, and present visual workflows to elucidate key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chiral γ-butyrolactones in their research and development endeavors.

The Stereochemical Imperative: Why Chirality Matters in γ-Butyrolactones

Chirality, or 'handedness', is a critical determinant of a molecule's biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact stereospecifically with chiral ligands.

In the context of γ-butyrolactones, the spatial orientation of substituents on the lactone ring dictates how the molecule fits into the binding pocket of its biological target. An enantiomer with the correct stereochemistry will achieve optimal binding, leading to a desired biological response. Conversely, its mirror image may bind weakly or not at all, rendering it inactive. In some cases, the "wrong" enantiomer can even be antagonistic or produce off-target effects. Therefore, the synthesis and evaluation of enantiomerically pure γ-butyrolactones are paramount in drug discovery and development.[2]

Chiral γ-Butyrolactones as Orchestrators of Bacterial Communication

A fascinating and well-studied role of chiral γ-butyrolactones is their function as signaling molecules, or "bacterial hormones," in a variety of bacteria, most notably in the genus Streptomyces.[2] These bacteria are prolific producers of a wide range of secondary metabolites, including many clinically important antibiotics. The production of these compounds is tightly regulated and often depends on cell density, a phenomenon known as quorum sensing.

The A-factor Signaling Cascade in Streptomyces griseus

One of the most well-characterized γ-butyrolactone signaling systems is the A-factor cascade in Streptomyces griseus, which controls the production of the antibiotic streptomycin and morphological differentiation.[3] A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a chiral γ-butyrolactone that, at nanomolar concentrations, triggers a complex signaling cascade.[4]

The stereochemistry of A-factor is crucial for its activity. The (3R) configuration is essential for binding to its specific receptor protein, ArpA.[5] The signaling pathway can be summarized as follows:

  • Biosynthesis of A-factor: The biosynthesis of A-factor is initiated by the enzyme AfsA, which catalyzes the condensation of a fatty acid precursor with a sugar phosphate derivative.[4] Subsequent enzymatic steps lead to the formation of the chiral γ-butyrolactone ring.[6]

  • Receptor Binding: At a critical concentration, A-factor binds to its cytoplasmic receptor, ArpA. ArpA is a DNA-binding protein that, in the absence of A-factor, represses the transcription of a key regulatory gene, adpA.[7]

  • Derepression of adpA: The binding of A-factor to ArpA induces a conformational change in the receptor, causing it to dissociate from the adpA promoter.[7] This relieves the repression and allows for the transcription of adpA.

  • Activation of Antibiotic Production: The AdpA protein is a global transcriptional regulator that activates the expression of numerous genes, including those in the streptomycin biosynthesis gene cluster.[3]

A_factor_pathway cluster_cell Streptomyces griseus Cell A_factor A-factor (3R-enantiomer) ArpA_active Active ArpA (Repressor) A_factor->ArpA_active Binds and inactivates ArpA_inactive Inactive ArpA adpA_gene adpA gene ArpA_active->adpA_gene Represses transcription AdpA_protein AdpA Protein (Transcriptional Activator) adpA_gene->AdpA_protein Transcription & Translation str_genes Streptomycin Biosynthesis Genes AdpA_protein->str_genes Activates transcription Streptomycin Streptomycin str_genes->Streptomycin Biosynthesis

Figure 1: The A-factor signaling pathway in Streptomyces griseus.

The Broad Pharmacological Landscape of Chiral γ-Butyrolactones

Beyond their role in bacterial signaling, chiral γ-butyrolactones exhibit a wide spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[1] The stereochemistry of these molecules is a critical determinant of their potency and selectivity.

Antifungal Activity

Certain α-methylene-γ-butyrolactones of natural origin have demonstrated potent antifungal properties.[8] The α-methylene group acts as a Michael acceptor, reacting with nucleophilic residues in fungal enzymes and proteins. The stereochemistry of the substituents on the lactone ring influences the accessibility of the α-methylene group and the overall shape of the molecule, thereby affecting its antifungal potency.

Anti-inflammatory and Immunosuppressive Effects

Several chiral γ-butyrolactones have been shown to possess anti-inflammatory and immunosuppressive activities. For example, (-)-hinokinin, a lignan natural product, exhibits anti-inflammatory effects.[2] The specific stereoisomer is crucial for its interaction with molecular targets involved in the inflammatory cascade.

Hypoglycemic and Antioxidant Properties

Recent studies have highlighted the potential of chiral γ-butyrolactones in the management of metabolic disorders. Butyrolactone-1 has been shown to inhibit α-glucosidase and exhibit a potent TNF-α lowering effect, suggesting its potential as a therapeutic agent for type 2 diabetes.[8] Additionally, some γ-butyrolactones have demonstrated antioxidant activity, which is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[8]

Biological Activity Example Compound Class/Name Key Structural Feature Stereochemical Importance Reference
Antifungalα-Methylene-γ-butyrolactonesα-methylene groupInfluences Michael acceptor reactivity and target binding[8]
Anti-inflammatory(-)-HinokininLignan structureSpecific enantiomer is active[2]
HypoglycemicButyrolactone-1Substituted γ-butyrolactoneStereochemistry dictates binding to α-glucosidase[8]
AntioxidantStyraxlignolide ELignan structureEnantioselectivity in radical scavenging activity[8]

Table 1: Summary of Pharmacological Activities of Chiral γ-Butyrolactones.

Methodologies for the Synthesis and Evaluation of Chiral γ-Butyrolactones

The synthesis of enantiomerically pure γ-butyrolactones is a significant challenge in organic chemistry. A variety of asymmetric synthetic strategies have been developed to address this challenge.[9] Furthermore, robust and reliable bioassays are essential to evaluate the biological activity of these chiral molecules.

Asymmetric Synthesis of Chiral γ-Butyrolactones

One common strategy for the asymmetric synthesis of chiral γ-butyrolactones involves the use of a chiral auxiliary. This approach introduces a chiral moiety to an achiral starting material, which directs the stereochemical outcome of subsequent reactions. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Experimental Protocol: Asymmetric Synthesis of a γ-Substituted γ-Butyrolactone via a Chiral Auxiliary

  • Preparation of the Chiral Auxiliary Adduct:

    • To a solution of the chiral auxiliary (e.g., a chiral oxazolidinone) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine).

    • Slowly add the desired acyl chloride and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Purify the product by column chromatography.

  • Stereoselective Alkylation:

    • To a solution of the chiral auxiliary adduct in an anhydrous solvent (e.g., tetrahydrofuran) at -78 °C, add a strong base (e.g., lithium diisopropylamide) dropwise.

    • Stir the mixture for 30 minutes, then add the desired alkyl halide.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.

    • Purify the product by column chromatography.

  • Cleavage of the Chiral Auxiliary and Lactonization:

    • To a solution of the alkylated product in a suitable solvent system (e.g., tetrahydrofuran/water), add a reducing agent (e.g., lithium borohydride) at 0 °C.

    • Stir the reaction for 1-2 hours.

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and stir for an additional hour to promote lactonization.

    • Extract the chiral γ-butyrolactone with an organic solvent and purify by column chromatography.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the final product can be determined by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

asymmetric_synthesis_workflow start Achiral Starting Material + Chiral Auxiliary step1 Formation of Chiral Adduct start->step1 step2 Stereoselective Alkylation step1->step2 step3 Auxiliary Cleavage & Lactonization step2->step3 product Enantiomerically Enriched γ-Butyrolactone step3->product analysis Chiral HPLC or NMR (ee determination) product->analysis

Figure 2: General workflow for the asymmetric synthesis of a chiral γ-butyrolactone.

Biological Evaluation: GFP Reporter Assay for Signaling Activity

A green fluorescent protein (GFP) reporter assay is a powerful tool for studying the activity of γ-butyrolactone signaling molecules and their cognate receptors.[6] This assay allows for the quantitative measurement of gene expression in response to the signaling molecule.

Experimental Protocol: GFP Reporter Assay for γ-Butyrolactone Activity

  • Construction of the Reporter Strain:

    • Clone the promoter of a gene known to be regulated by the γ-butyrolactone of interest upstream of the gfp gene in an appropriate expression vector.

    • Clone the gene encoding the cognate receptor protein into a compatible expression vector.

    • Co-transform a suitable host strain (e.g., E. coli) with both plasmids.

  • Assay Procedure:

    • Grow the reporter strain in a suitable medium to mid-log phase.

    • Aliquot the culture into a 96-well microplate.

    • Add the chiral γ-butyrolactone to be tested at various concentrations to the wells. Include appropriate controls (e.g., vehicle control, positive control with a known active ligand).

    • Incubate the microplate at the optimal temperature for a defined period (e.g., 4-6 hours).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~510 nm) and optical density (at 600 nm) of each well using a microplate reader.

    • Normalize the fluorescence signal to the cell density (fluorescence/OD600).

    • Plot the normalized fluorescence as a function of the γ-butyrolactone concentration to generate a dose-response curve.

    • From the dose-response curve, determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion and Future Perspectives

The chirality of γ-butyrolactones is a fundamental aspect of their biological significance. From orchestrating complex bacterial communication networks to exhibiting a broad range of therapeutically relevant pharmacological activities, the stereochemical configuration of these molecules is paramount. As our understanding of the stereospecific interactions between chiral γ-butyrolactones and their biological targets deepens, so too will our ability to design and synthesize novel, highly potent, and selective therapeutic agents. The continued development of innovative asymmetric synthetic methodologies and high-throughput screening platforms will undoubtedly accelerate the discovery and development of the next generation of γ-butyrolactone-based drugs.

References

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Foundational

(R)-Methyl 5-Oxotetrahydrofuran-2-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is ever-increasing. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and as such, the stereochemistry of a molecule can be the determining factor in its efficacy and safety profile.[1][2] Chiral building blocks, which are molecular fragments with defined stereogenic centers, serve as the foundational elements for the construction of complex chiral molecules.[3][4] Among these, (R)-methyl 5-oxotetrahydrofuran-2-carboxylate has emerged as a versatile and highly valuable precursor for the synthesis of a wide array of biologically active molecules. Its rigid, five-membered lactone ring, coupled with two distinct functional groups—an ester and a lactone—at a stereogenic center, provides a powerful platform for the introduction of molecular diversity with precise stereochemical control. This guide will provide a comprehensive overview of the synthesis, reactivity, and application of this pivotal chiral building block in the context of pharmaceutical development.

Synthesis of (R)-Methyl 5-Oxotetrahydrofuran-2-carboxylate: Establishing the Chiral Core

The efficient and stereocontrolled synthesis of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate is paramount to its utility. Several synthetic strategies have been developed, primarily revolving around the asymmetric transformation of achiral starting materials or the derivatization of naturally occurring chiral precursors.

Asymmetric Synthesis from Achiral Precursors

One of the most elegant approaches to enantiomerically pure compounds is through asymmetric catalysis. While direct asymmetric synthesis of the title compound is not extensively documented in readily available literature, related structures have been synthesized with high enantioselectivity. For instance, the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones using a Ti(Oi-Pr)4/diethyl tartrate/t-BuOOH complex has been shown to produce 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids with good yields and high enantiomeric excess.[5] This method highlights the potential for catalytic asymmetric oxidation to generate the desired chiral lactone core. The general principle involves the enantioselective epoxidation of a double bond followed by intramolecular cyclization.

Another strategy involves the asymmetric hydrogenation of a suitable unsaturated precursor. Catalytic systems, such as those employing chiral ruthenium or rhodium complexes, are well-established for the enantioselective reduction of double bonds, which can be a key step in creating the stereocenter of the target molecule.[6]

Synthesis from the Chiral Pool

A common and practical approach to obtaining (R)-methyl 5-oxotetrahydrofuran-2-carboxylate is through the derivatization of readily available chiral starting materials, a strategy known as the "chiral pool" approach. L-glutamic acid is a prominent and cost-effective starting material for this purpose. The synthesis typically involves the diazotization of the amino group of L-glutamic acid to form a hydroxyl group, which then undergoes intramolecular cyclization to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid. Subsequent esterification provides the corresponding methyl ester. It is important to note that the stereochemical descriptor changes from (S) for the carboxylic acid to (R) for the methyl ester due to Cahn-Ingold-Prelog priority rules, even though the absolute configuration at the stereocenter remains the same.

A Representative Synthetic Workflow from L-Glutamic Acid is outlined below:

G cluster_0 Synthesis from L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid Diazotization Diazotization L-Glutamic Acid->Diazotization (S)-2-Hydroxyglutaric Acid (S)-2-Hydroxyglutaric Acid Diazotization->(S)-2-Hydroxyglutaric Acid Intramolecular Cyclization Intramolecular Cyclization (S)-2-Hydroxyglutaric Acid->Intramolecular Cyclization (S)-5-Oxotetrahydrofuran-2-carboxylic Acid (S)-5-Oxotetrahydrofuran-2-carboxylic Acid Intramolecular Cyclization->(S)-5-Oxotetrahydrofuran-2-carboxylic Acid Esterification Esterification (S)-5-Oxotetrahydrofuran-2-carboxylic Acid->Esterification (R)-Methyl 5-Oxotetrahydrofuran-2-carboxylate (R)-Methyl 5-Oxotetrahydrofuran-2-carboxylate Esterification->(R)-Methyl 5-Oxotetrahydrofuran-2-carboxylate

Caption: Synthetic pathway from L-glutamic acid to the target molecule.

Chemical Reactivity and Synthetic Utility

The synthetic power of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate lies in the differential reactivity of its ester and lactone functionalities. This allows for selective transformations, enabling the construction of complex molecular architectures.

Ring-Opening Reactions

The γ-lactone ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized γ-hydroxy acid derivatives. This is a cornerstone transformation that allows for the elaboration of the chiral backbone.

  • Aminolysis: Reaction with amines results in the formation of γ-hydroxy amides. This reaction is often highly regioselective, with the nucleophile preferentially attacking the lactone carbonyl over the ester carbonyl, especially under mild conditions. This provides a direct route to chiral γ-hydroxy-α-amino acid derivatives, which are valuable components of peptidomimetics and other bioactive molecules.[7]

  • Alcoholysis and Thiolysis: Alcohols and thiols can also open the lactone ring to yield the corresponding esters and thioesters, respectively. These reactions are typically catalyzed by acids or bases.[8]

  • Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy diacid.

The general scheme for nucleophilic ring-opening is depicted below:

G cluster_1 Nucleophilic Ring-Opening Start (R)-Methyl 5-Oxotetrahydrofuran-2-carboxylate Nucleophile Nucleophile (e.g., RNH2, ROH, RSH) Start->Nucleophile Product Ring-Opened Product (γ-Hydroxy Amide, Ester, or Thioester) Nucleophile->Product

Caption: General representation of nucleophilic ring-opening of the lactone.

Reduction

Selective reduction of either the ester or the lactone carbonyl group provides access to valuable chiral diols and lactols.

  • Reduction to Diols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the lactone, yielding a chiral 1,2,5-triol derivative.

  • Selective Reduction: More selective reducing agents can be employed to target one carbonyl group over the other. For instance, sodium borohydride (NaBH₄) is generally less reactive and may preferentially reduce the ester under certain conditions, although selectivity can be challenging. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a well-known reagent for the partial reduction of lactones to lactols.

Reactions at the α-Position

The carbon atom alpha to the ester group can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C2 position. This approach, however, must be carefully controlled to avoid epimerization and loss of stereochemical integrity.

Applications in Drug Development: Case Studies

The utility of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate as a chiral building block is best illustrated through its application in the synthesis of specific drug candidates. Its rigid framework and defined stereochemistry are often crucial for achieving the desired biological activity.

While specific, publicly disclosed synthetic routes for marketed drugs frequently remain proprietary, the furanone and tetrahydrofuranone core is present in numerous biologically active compounds. For instance, 5-phenyl-furan-2-carboxylic acids have been identified as a promising class of antimycobacterial agents.[9][10] The synthesis of analogs of these compounds could potentially utilize chiral tetrahydrofuran precursors to explore the impact of stereochemistry on activity.

Furthermore, the γ-lactone motif is a common feature in natural products with interesting biological profiles. The ability to synthesize substituted γ-lactones with high stereocontrol, starting from (R)-methyl 5-oxotetrahydrofuran-2-carboxylate, is therefore of significant interest in natural product synthesis and medicinal chemistry.

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of L-glutamic acid in aqueous sulfuric acid is prepared and cooled to 0 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. Vigorous stirring is essential to ensure proper mixing and to dissipate the heat generated.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • The reaction mixture is then extracted multiple times with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-5-oxotetrahydrofuran-2-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Esterification to (R)-Methyl 5-Oxotetrahydrofuran-2-carboxylate

Materials:

  • (S)-5-Oxotetrahydrofuran-2-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • (S)-5-Oxotetrahydrofuran-2-carboxylic acid is dissolved in an excess of methanol.

  • The solution is cooled in an ice bath, and thionyl chloride is added dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used (Fischer esterification).

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford (R)-methyl 5-oxotetrahydrofuran-2-carboxylate.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Data Summary: Physicochemical Properties

PropertyValue
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 19684-04-9
Storage Store at 2-8°C, sealed in a dry environment[11]

Note: Specific optical rotation values should be determined experimentally and compared with literature values for enantiomeric purity assessment.

Conclusion: A Versatile Tool for Stereoselective Synthesis

(R)-Methyl 5-oxotetrahydrofuran-2-carboxylate stands as a testament to the power of chiral building blocks in modern organic synthesis and drug development. Its ready accessibility from the chiral pool, combined with its versatile reactivity, provides a reliable and efficient platform for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of foundational chiral synthons like (R)-methyl 5-oxotetrahydrofuran-2-carboxylate will undoubtedly increase, solidifying its role as a key tool in the arsenal of the medicinal chemist.

References

  • Jansone, D., & Pudova, O. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Arkivoc, 2006(15), 135-144. [Link]

  • Degiacomi, G., et al. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2021(4), M1283. [Link]

  • Lepore, S. D., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1625-1626. [Link]

  • Kandile, N. G., et al. (2020). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Molecules, 25(21), 5010. [Link]

  • Chemsrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid. Retrieved from [Link]

  • Seebach, D., et al. (1997). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry, 62(21), 7294-7303. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. [Link]

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  • Sureshbabu, V. V., et al. (2008). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. Tetrahedron Letters, 49(4), 682-685. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. [Link]

  • Biochem. (2017, February 7). Carbohydrate ring opening [Video]. YouTube. [Link]

  • Bowron, A., & Milosevic, D. (2023). Pyroglutamate acidosis 2023. A review of 100 cases. Clinical Medicine, 23(1), 22-27. [Link]

  • Thao, N. P., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Journal of Chemistry, 2017, 4850684. [Link]

  • Degiacomi, G., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(3), M1261. [Link]

  • Chulin, A. N., et al. (2005). Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids. Journal of Peptide Science, 11(3), 175-186. [Link]

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  • Kráľová, P., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 2236-2243. [Link]

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Sources

Exploratory

The Stereochemical Landscape of Methyl 5-Oxotetrahydrofuran-2-carboxylate: A Guide for Synthetic and Medicinal Chemists

Abstract Methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral γ-butyrolactone, a structural motif of profound importance in medicinal chemistry and natural product synthesis. The stereochemistry at the C2 position dicta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral γ-butyrolactone, a structural motif of profound importance in medicinal chemistry and natural product synthesis. The stereochemistry at the C2 position dictates the molecule's three-dimensional orientation, which is critical for its biological activity and its utility as a chiral building block. This technical guide provides an in-depth exploration of the stereochemical aspects of this compound, offering field-proven insights into its enantioselective synthesis, stereochemical analysis, and strategic application in drug development. We will delve into the causality behind experimental choices, presenting self-validating protocols and robust analytical methodologies designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in the γ-Butyrolactone Core

The γ-butyrolactone scaffold is a privileged structure in pharmacology, present in a vast array of biologically active molecules. Methyl 5-oxotetrahydrofuran-2-carboxylate, while a simple representation of this class, possesses a single stereocenter at the C2 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

The absolute configuration of this stereocenter is paramount. In a biological context, enantiomers often exhibit dramatically different pharmacological and toxicological profiles due to the chiral nature of their protein targets, such as enzymes and receptors. Therefore, the ability to selectively synthesize and analytically confirm the stereochemical purity of a single enantiomer is a cornerstone of modern drug development. This guide will focus on the practical methodologies required to control and verify the stereochemistry of this versatile building block.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure methyl 5-oxotetrahydrofuran-2-carboxylate can be approached from two primary directions: asymmetric synthesis from achiral precursors or synthesis from a chiral pool starting material.

Asymmetric Hydrogenation of Dimethyl 2-Oxoglutarate

One of the most direct and efficient methods for establishing the C2 stereocenter is the asymmetric hydrogenation of the corresponding α-keto ester, dimethyl 2-oxoglutarate. This method leverages heterogeneous catalysis with a chiral modifier, which creates a chiral environment on the catalyst surface, directing the hydrogenation to favor one enantiomer.

Causality of Experimental Choices: The choice of a platinum catalyst modified with a cinchona alkaloid (e.g., cinchonidine or its derivatives) is based on a well-established mechanism where the alkaloid adsorbs onto the platinum surface. The substrate, dimethyl 2-oxoglutarate, coordinates to the platinum in a specific orientation dictated by hydrogen bonding and steric interactions with the chiral modifier. This forces the hydrogen to add to one face of the ketone, leading to a high enantiomeric excess (ee) of the resulting hydroxy ester, which spontaneously cyclizes to the lactone. Acetic acid is often used as a solvent as it can promote both the hydrogenation and the subsequent lactonization.

Experimental Protocol: Asymmetric Hydrogenation

Objective: To synthesize (S)-methyl 5-oxotetrahydrofuran-2-carboxylate with high enantiomeric excess.

Materials:

  • Dimethyl 2-oxoglutarate (CAS: 13192-04-6)

  • 5% Pt/Al₂O₃ catalyst

  • Cinchonidine (or a suitable derivative)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a suitable vessel, suspend the 5% Pt/Al₂O₃ catalyst in glacial acetic acid.

  • Add the chiral modifier (e.g., cinchonidine) to the catalyst suspension. The modifier-to-platinum ratio is critical and should be optimized.

  • Stir the mixture at room temperature under a nitrogen atmosphere for a set period (e.g., 1 hour) to allow for the adsorption of the modifier onto the catalyst surface.

  • Hydrogenation: Transfer the catalyst suspension to a high-pressure autoclave.

  • Add a solution of dimethyl 2-oxoglutarate in glacial acetic acid to the autoclave.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Commence stirring and maintain the reaction at a constant temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by hydrogen uptake.

  • Work-up: Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the acetic acid under reduced pressure. The resulting crude product is the hydroxy ester which will have largely cyclized to methyl 5-oxotetrahydrofuran-2-carboxylate.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure lactone.

Chiral Pool Synthesis from L-Glutamic Acid

An alternative, classic approach utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, which has the desired (S)-stereochemistry pre-defined.

Causality of Experimental Choices: This pathway relies on the diazotization of the primary amine of L-glutamic acid with sodium nitrite under acidic conditions. This generates an unstable diazonium salt which, through an intramolecular Sɴ2 reaction, is displaced by the γ-carboxylate group. This reaction proceeds with retention of configuration at the α-carbon, directly yielding (S)-5-oxotetrahydrofuran-2-carboxylic acid.[1][2][3] Subsequent esterification provides the target methyl ester.

Experimental Protocol: Synthesis from L-Glutamic Acid

Objective: To synthesize (S)-methyl 5-oxotetrahydrofuran-2-carboxylate.

Step 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid [1][3]

  • Dissolve L-glutamic acid (10.0 g, 0.068 mol) in water (20 mL) in a flask and cool to -5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.102 mol in 20 mL water) concurrently with dilute HCl, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 12 hours.

  • Concentrate the reaction mixture by vacuum evaporation at <50 °C to obtain a viscous oil.

  • Dissolve the oil in ethyl acetate and filter to remove any inorganic salts. Dry the ethyl acetate solution over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid as a light yellow oil (yield typically >90%).

Step 2: Fischer Esterification

  • Dissolve the crude (S)-5-oxotetrahydrofuran-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield pure (S)-methyl 5-oxotetrahydrofuran-2-carboxylate.

Stereochemical Analysis and Characterization

Confirming the absolute configuration and enantiomeric purity of the final product is a critical step. A combination of polarimetry, chiral chromatography, and NMR spectroscopy provides a self-validating system for stereochemical assignment.

Optical Rotation

Optical rotation is a fundamental property of chiral molecules. While the sign of rotation [(+) or (-)] does not directly correlate to the (R) or (S) configuration without a known reference, its magnitude is a good indicator of enantiomeric purity.

CompoundSpecific Rotation [α]DConditions
(S)-5-Oxotetrahydrofuran-2-carboxylic acid+14°c = 5 in methanol
(R)-5-Oxotetrahydrofuran-2-carboxylic acid-15°c = 5 in methanol

Data sourced from commercial supplier information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Causality of Experimental Choices: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile for separating a wide range of chiral compounds, including lactones. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide polymer. The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) often provides better selectivity for this class of compounds compared to reversed-phase conditions.[4][5]

General Protocol: Chiral HPLC Method Development

Objective: To separate the (R)- and (S)-enantiomers of methyl 5-oxotetrahydrofuran-2-carboxylate and determine the enantiomeric excess (ee).

  • Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK series, Lux Cellulose/Amylose series). A column like CHIRALPAK AD-H or Lux Cellulose-1 is a good starting point.

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of 90:10 n-Hexane:Isopropanol (IPA).

    • Run a racemic standard of the analyte.

    • If no separation is observed, systematically vary the IPA concentration (e.g., to 80:20 and 95:5).

    • If peaks are broad, a small amount of an additive like trifluoroacetic acid (0.1%) can be added for acidic analytes, though it is less common for neutral esters.

  • Optimization:

    • Flow Rate: Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to optimize resolution and analysis time. Lower flow rates often improve resolution.

    • Temperature: Vary the column temperature. Lower temperatures generally increase chiral selectivity but can lead to broader peaks and higher backpressure.

  • Quantification: Once baseline separation is achieved, calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:

    • ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral lanthanide shift reagent (LSR), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), is a powerful technique for determining enantiomeric purity directly from the NMR spectrum.[6][7][8]

Causality of Experimental Choices: The paramagnetic Eu(III) ion in the chiral, enantiopure LSR coordinates to Lewis basic sites in the analyte molecule, typically the carbonyl oxygens of the ester and lactone.[6] This coordination forms transient diastereomeric complexes. Due to the different spatial arrangements of these complexes, the protons of the analyte experience different induced magnetic fields from the paramagnetic center. This breaks the magnetic equivalence of the protons in the two enantiomers, causing their signals to split into two distinct sets in the ¹H NMR spectrum. The integration ratio of these separated signals directly corresponds to the enantiomeric ratio.[9]

Experimental Protocol: NMR Analysis with Eu(hfc)₃

Objective: To resolve the signals of the (R)- and (S)-enantiomers in the ¹H NMR spectrum.

  • Sample Preparation: Dissolve a known quantity of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Standard Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.

  • Incremental Addition of LSR: Add a small, weighed amount of Eu(hfc)₃ to the NMR tube.

  • Acquire New Spectrum: Shake the tube well to dissolve the LSR and acquire another ¹H NMR spectrum.

  • Observe and Optimize: Observe the changes in the spectrum. The signals will shift downfield and, for a racemic mixture, begin to split. The methoxy singlet (-OCH₃) and the C2 proton (-CH) are often the most sensitive and well-resolved signals to monitor.

  • Continue adding small increments of Eu(hfc)₃ and acquiring spectra until optimal separation between the signals for the two enantiomers is achieved without excessive peak broadening.

  • Quantification: Integrate the separated signals corresponding to each enantiomer to determine the enantiomeric ratio.

Application in Drug Development and Total Synthesis

Chiral γ-butyrolactones like methyl 5-oxotetrahydrofuran-2-carboxylate are valuable chiral building blocks. Their bifunctional nature—containing both an electrophilic lactone carbonyl and a nucleophilic handle after reduction or hydrolysis—makes them versatile starting points for the synthesis of more complex molecules.

Logical Flow from Building Block to Drug Candidate:

G cluster_0 Chiral Pool / Asymmetric Synthesis cluster_1 Key Transformations cluster_2 Advanced Intermediate Synthesis cluster_3 Target Molecule Assembly A (S)-Methyl 5-oxotetrahydrofuran-2-carboxylate B Selective Reduction of Ester A->B e.g., NaBH₄, selective conditions C Lactone Ring Opening A->C e.g., NaOH, Hydrolysis D Functional Group Interconversion A->D Derivatization E Chiral Diol or Hydroxy Acid B->E C->E D->E F Complex Natural Product or API E->F Multi-step Synthesis

Caption: Synthetic utility of the chiral lactone core.

While specific drugs directly incorporating the methyl 5-oxotetrahydrofuran-2-carboxylate skeleton are not prominently cited, the parent acid and related structures are key intermediates. For instance, conformationally constrained analogues of diacylglycerol (DAG), which are potent modulators of protein kinase C (PK-C), have been synthesized using this lactone template, highlighting its role in developing probes for signaling pathways.[10] Furthermore, this scaffold is a precursor to chiral hydroxy-glutaric acids, which are components of various natural products and pharmaceuticals.

Conclusion

The stereochemistry of methyl 5-oxotetrahydrofuran-2-carboxylate is not merely an academic detail but a critical parameter that governs its function and utility. As a Senior Application Scientist, I assert that rigorous control over its synthesis and meticulous analytical verification are indispensable for any research or development program that employs it. The asymmetric hydrogenation and chiral pool synthesis routes offer robust and scalable methods for producing enantiopure material. Concurrently, a combined analytical approach using polarimetry, chiral HPLC, and NMR with chiral shift reagents provides a self-validating workflow to ensure stereochemical integrity. The mastery of these techniques empowers researchers to confidently utilize this valuable chiral building block in the complex and stereochemically sensitive landscape of drug discovery and natural product synthesis.

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  • Albini, E., et al. (2021). Dimethyl-2-oxoglutarate improves redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus. PubMed. Available at: [Link]

  • Pataj, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available at: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • Beilstein Journals. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • RSC Publishing. (2016). Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as versatile building block. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate in Chiral API Synthesis

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a drug molecule is a critical determinant of its biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a drug molecule is a critical determinant of its biological activity, efficacy, and safety profile.[1][2] Chiral molecules, which are non-superimposable on their mirror images, often exhibit significantly different pharmacological effects between their enantiomers. This reality has propelled the demand for enantiomerically pure Active Pharmaceutical Ingredients (APIs). Chiral building blocks—small, stereochemically defined molecules—are the foundational starting materials that enable the efficient and predictable synthesis of these complex chiral drugs.[1][3][4][5]

(R)-methyl 5-oxotetrahydrofuran-2-carboxylate and its parent acid, (R)-(-)-5-oxotetrahydrofuran-2-carboxylic acid, are versatile C5 chiral building blocks derived from the natural chiral pool (specifically, D-glutamic acid).[6] Their rigid, five-membered lactone ring, coupled with two distinct functional groups (an ester/acid and a ketone), provides a powerful platform for introducing specific stereochemistry into a target molecule. This guide provides an in-depth exploration of its properties, key applications, and detailed protocols for its use in API synthesis, with a focus on the underlying chemical principles that govern its reactivity.

Section 1: Physicochemical Properties & Safe Handling

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in any synthetic protocol. The data below pertains to the parent carboxylic acid, which is the more commonly documented and commercially available precursor to the methyl ester.

1.1: Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₆O₄[7][8]
Molecular Weight 130.10 g/mol [7][8]
Appearance White to light yellow crystalline powder/solid[6][9]
Melting Point 71-73 °C[6][8]
Boiling Point 384.2 °C at 760 mmHg (Predicted)[7][8]
Optical Rotation [α]²⁰/D ~ -14° to -15° (c=5 in Methanol)[6][9]
Solubility Soluble in acetone, methanol, ethyl acetate[10]
pKa 3.11 ± 0.20 (Predicted)[6][10]
1.2: Safety & Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is the primary directive. While this compound is not acutely toxic, standard laboratory precautions are essential.

  • Hazard Identification : Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

  • Handling :

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

    • Avoid contact with skin, eyes, and clothing.[12]

    • Wash hands thoroughly after handling.[11]

    • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.[6][10][11] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[8][10]

  • Spill & Disposal : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[12] Dispose of contents and container in accordance with local, regional, and national regulations.

Section 2: Core Application — Chiral Precursor in Linezolid Synthesis

A prominent application of this chiral lactone is in the synthesis of Linezolid , an oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria.[13] The (R)-configuration of the building block is crucial for establishing the correct (S)-configuration of the hydroxymethyl group at the C5 position of the final Linezolid molecule.

2.1: Synthetic Strategy Overview

The core transformation involves the nucleophilic ring-opening of the lactone by a substituted aniline, specifically 3-fluoro-4-morpholinylaniline. This reaction simultaneously forms a new amide bond and reveals a hydroxyl group, which are key functionalities for the subsequent cyclization to form the critical oxazolidinone ring.

G cluster_0 Linezolid Synthesis Workflow A (R)-Lactone Ester (Starting Material) C Amide Formation & Lactone Ring-Opening A->C B 3-Fluoro-4-morpholinylaniline (Nucleophile) B->C D Acyclic Amide-Alcohol Intermediate C->D Forms key C-N bond E Oxazolidinone Ring Formation (Cyclization) D->E Intramolecular cyclization F Protected Linezolid Precursor E->F G Final Deprotection & Functionalization Steps F->G H Linezolid API G->H

Caption: Conceptual workflow for Linezolid synthesis.

2.2: Protocol: Nucleophilic Ring-Opening of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate

This protocol describes the critical aminolysis step. The causality behind this reaction is the electrophilic nature of the ester carbonyl, which is attacked by the nucleophilic aniline. The subsequent collapse of the tetrahedral intermediate results in the opening of the strained five-membered lactone ring to form a stable amide.

Materials & Reagents:

  • (R)-methyl 5-oxotetrahydrofuran-2-carboxylate (1.0 eq)

  • 3-Fluoro-4-morpholinylaniline (1.0 - 1.2 eq)

  • Solvent: Toluene or Dimethylformamide (DMF)

  • Optional Catalyst: A weak acid like 2-hydroxypyridine can catalyze the reaction.[14]

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to prevent side reactions with water.

  • Charging Reagents: Charge the flask with (R)-methyl 5-oxotetrahydrofuran-2-carboxylate (1.0 eq) and the chosen solvent (e.g., Toluene, ~5-10 mL per gram of lactone).

  • Addition of Aniline: Add 3-fluoro-4-morpholinylaniline (1.0 - 1.2 eq) to the stirred solution at room temperature. A slight excess of the aniline ensures complete consumption of the limiting lactone.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (for Toluene, this is ~110°C). The elevated temperature is necessary to overcome the activation energy for the amide bond formation.

    • Maintain the reaction at reflux for 12-24 hours. The choice of a high-boiling solvent is critical for achieving a reasonable reaction rate.

  • In-Process Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes).

    • Visualize spots under UV light. The disappearance of the starting lactone spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up & Isolation:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • If using Toluene, the product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane or Isopropanol) to yield the acyclic amide-alcohol intermediate with high purity.

  • Characterization: Confirm the structure and purity of the isolated intermediate using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of both amide and alcohol functionalities should be evident.

Section 3: General Mechanistic Principles & Protocols

The utility of this building block extends beyond Linezolid. The γ-lactone moiety is susceptible to ring-opening by a variety of nucleophiles, making it a versatile intermediate.[15][16]

3.1: General Mechanism of Lactone Ring-Opening

The reaction proceeds via a nucleophilic acyl substitution mechanism. The stability of the five-membered ring influences its reactivity, and the reaction is often driven by the formation of a more stable acyclic product.[17]

G cluster_0 General Mechanism: Nucleophilic Lactone Opening Lactone (R)-Lactone Ester Tetrahedral Tetrahedral Intermediate Lactone->Tetrahedral 1. Nucleophilic Attack on Carbonyl Carbon Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) Nucleophile->Tetrahedral Product Ring-Opened Product (Amide or Ester) Tetrahedral->Product 2. Ring Opening & Proton Transfer

Caption: Mechanism of nucleophilic lactone ring-opening.

3.2: General Protocol for Ring-Opening with Amines or Alcohols

This protocol provides a template that can be adapted for various nucleophiles.

Experimental Choices & Causality:

  • Nucleophile: Primary and secondary amines are generally effective. Alcohols can also be used, often under acidic or basic catalysis, to form esters.

  • Solvent: A non-protic, high-boiling solvent like Toluene, DMF, or DMSO is typically preferred to achieve the required reaction temperatures.

  • Temperature: Reactions are often conducted at elevated temperatures (80-150 °C) to drive the reaction to completion.

  • Catalysis: For less reactive nucleophiles (like alcohols), a catalyst may be required. Acid catalysts (e.g., H₂SO₄, p-TsOH) activate the carbonyl group, while base catalysts (e.g., NaOMe) deprotonate the nucleophile, increasing its reactivity. Carboxylic acids can also serve as effective bifunctional catalysts.[14]

Methodology:

  • Dissolve the (R)-lactone ester (1.0 eq) in the chosen solvent under an inert atmosphere.

  • Add the nucleophile (amine or alcohol, 1.0 - 1.5 eq). If required, add the catalyst (0.05 - 0.1 eq).

  • Heat the mixture to the target temperature and monitor by TLC.

  • Upon completion, cool the reaction and perform an appropriate aqueous work-up to remove the catalyst and excess nucleophile.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Section 4: Sourcing the Chiral Building Block

The parent acid, (R)-(-)-5-oxotetrahydrofuran-2-carboxylic acid, is readily synthesized from the inexpensive and abundant chiral pool starting material, D-glutamic acid.[6] This accessibility is a key advantage for its large-scale application.

4.1: Protocol: Synthesis from D-Glutamic Acid

This synthesis involves a diazotization of the primary amine of D-glutamic acid, followed by an intramolecular Sɴ2 reaction where the carboxylate attacks the newly formed secondary carbocation (or its equivalent), leading to cyclization and formation of the lactone.

G cluster_0 Synthesis of (R)-Lactone from D-Glutamic Acid A D-Glutamic Acid B NaNO₂ / HCl (0-5 °C) A->B C In-situ Diazonium Salt Formation B->C Diazotization D Intramolecular Cyclization (Sɴ2) C->D Loss of N₂ E (R)-(-)-5-oxotetrahydrofuran- 2-carboxylic Acid D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate. This chiral γ-lactone is a valuable building block in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate. This chiral γ-lactone is a valuable building block in the synthesis of various biologically active molecules. Its stereospecific synthesis can be challenging, often plagued by issues with yield, enantioselectivity, and purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It is designed for chemistry professionals engaged in research and development and assumes a foundational knowledge of synthetic organic chemistry. We will focus on the most prevalent and efficient method: the asymmetric hydrogenation of dimethyl 2-oxoglutarate.

Section 1: Core Synthesis Protocol - Asymmetric Hydrogenation

The foundation of successful troubleshooting is a robust and well-understood baseline protocol. The following procedure outlines a standard method for the enantioselective synthesis of the target molecule.

Experimental Protocol: Asymmetric Hydrogenation of Dimethyl 2-oxoglutarate

This protocol is based on established methods for the iridium-catalyzed asymmetric hydrogenation of ketoesters.[1]

Materials:

  • Dimethyl 2-oxoglutarate (96%)[2]

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-SEGPHOS or other suitable chiral phosphine ligand

  • Methanol (Anhydrous/HPLC grade)

  • Iodine (I₂)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation (In-situ):

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (0.005 mol%) and the chiral ligand (e.g., (R)-SEGPHOS, 0.011 mol%) to a flame-dried Schlenk flask.

    • Add anhydrous methanol (2 mL) and stir the mixture for 20-30 minutes at room temperature until a homogeneous solution is formed. This forms the active catalyst precursor.

  • Reaction Setup:

    • In a separate flask, dissolve dimethyl 2-oxoglutarate (1.0 eq) and a catalytic amount of iodine (I₂, ~0.1 mol%) in anhydrous methanol (10 mL).

    • Transfer this substrate solution to a high-pressure autoclave equipped with a stirrer bar.

    • Using a cannula or syringe, transfer the prepared catalyst solution to the autoclave under a positive pressure of inert gas.

  • Hydrogenation:

    • Seal the autoclave. Purge the system by pressurizing with hydrogen gas to ~10 atm and then venting (repeat 3-5 times) to remove all oxygen.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen gas.

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50 °C).

    • Monitor the reaction progress by checking hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • After cooling the reactor to room temperature, carefully vent the excess hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the crude residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the pure (R)-methyl 5-oxotetrahydrofuran-2-carboxylate.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My final yield is low (<60%). What are the primary causes and how can I fix this?

Answer: Low yield is a multifaceted problem that can stem from incomplete conversion or material loss during workup and purification.

Causality & Solutions:

  • Poor Catalyst Activity: The chiral iridium catalyst is sensitive to air and moisture.

    • Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and perform all catalyst and reagent transfers under a strictly inert atmosphere (glovebox or Schlenk line). The quality of the chiral ligand is paramount; use a fresh, high-purity batch.

  • Incomplete Conversion: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction by taking aliquots (if your reactor allows) and analyzing them by TLC or GC/MS. If the reaction stalls, potential causes include catalyst deactivation or insufficient hydrogen pressure. Consider increasing the reaction time, temperature, or hydrogen pressure within safe operational limits.[3]

  • Substrate Quality: The starting material, dimethyl 2-oxoglutarate, can degrade upon storage.

    • Troubleshooting: Use freshly purchased or distilled starting material. Verify its purity by NMR before use.[2]

  • Loss During Workup: The product has some water solubility and can be lost during aqueous washes.

    • Troubleshooting: Minimize the volume of aqueous washes. When extracting, ensure complete phase separation. After the primary extraction with ethyl acetate, consider back-extracting the aqueous layers with a fresh portion of ethyl acetate to recover any dissolved product.

  • Mechanical Losses: The product is a relatively volatile oil and can be lost if exposed to high vacuum for extended periods.

    • Troubleshooting: When concentrating the product on a rotary evaporator, use a moderate vacuum and a room temperature water bath. Avoid leaving the purified product under high vacuum for longer than necessary.

Q2: The enantiomeric excess (% e.e.) of my product is poor. How can I improve stereoselectivity?

Answer: Achieving high enantioselectivity is the core challenge of this synthesis and is almost entirely dependent on the chiral environment created by the catalyst.[4]

Causality & Solutions:

  • Ligand Selection & Purity: The choice and quality of the chiral phosphine ligand are the most critical factors.

    • Troubleshooting: Ensure you are using the correct ligand enantiomer to obtain the (R)-product. The literature for similar reductions strongly supports specific ligand families (e.g., SEGPHOS, BINAP derivatives) for high selectivity.[1] Verify the enantiomeric and chemical purity of your ligand. Even small amounts of the opposite enantiomer or impurities can drastically reduce the % e.e.

  • Solvent Effects: The solvent can significantly influence the catalyst's conformation and, therefore, its stereodifferentiating ability.

    • Troubleshooting: While methanol is commonly used, other polar solvents like ethanol or isopropanol can be explored. A solvent screen is a common optimization strategy in asymmetric catalysis.[5] Ensure the solvent is absolutely anhydrous.

  • Temperature and Pressure: These parameters affect reaction kinetics and the catalyst's structural dynamics.

    • Troubleshooting: Generally, lower temperatures favor higher enantioselectivity, although this may come at the cost of a slower reaction rate. Systematically decrease the reaction temperature (e.g., from 50 °C to 30 °C) and observe the effect on % e.e. Hydrogen pressure can also have an impact, and optimization may be required.

  • Additive Effects: The presence of additives like iodine can be crucial for catalyst activation and turnover.

    • Troubleshooting: The concentration of the iodine co-catalyst can be optimized. Too little may result in slow or incomplete reaction, while too much can lead to side reactions. A typical starting point is 0.1-1.0 mol%.

Q3: I am observing significant side products in my crude NMR. What are they and how can I prevent them?

Answer: Side product formation usually points to issues with starting material purity or non-optimal reaction conditions.

Causality & Solutions:

  • Over-reduction: The lactone carbonyl or the ester group could potentially be reduced further, especially under harsh conditions (high temperature or prolonged reaction times).

    • Troubleshooting: This leads to the corresponding diol. To prevent this, monitor the reaction closely and stop it once the starting material is consumed. Avoid excessively high temperatures or pressures.

  • Ring Opening/Hydrolysis: The lactone is a cyclic ester and is susceptible to hydrolysis, especially during workup.[6]

    • Troubleshooting: If the workup involves a basic wash (like sodium bicarbonate), perform it quickly and at a low temperature (e.g., in an ice bath) to minimize base-catalyzed hydrolysis. Ensure the final product is stored under anhydrous conditions.

  • Byproducts from Self-Condensation: The starting ketoester can potentially undergo self-condensation reactions.

    • Troubleshooting: This is less common under hydrogenation conditions but can be mitigated by ensuring a clean starting material and maintaining a homogeneous reaction mixture with efficient stirring.

Q4: My product is difficult to purify by column chromatography. Are there alternative methods?

Answer: Purification can be challenging due to the product's polarity and potential for streaking on silica gel.

Causality & Solutions:

  • Co-elution with Starting Material: If the reaction is incomplete, the starting ketoester can be difficult to separate from the product.

    • Troubleshooting: Optimize the reaction to drive it to full conversion. For chromatography, use a shallow solvent gradient (e.g., starting with 10% EtOAc/Hexanes and slowly increasing to 40%) to improve separation.

  • Alternative Purification:

    • Kugelrohr Distillation: As the product is an oil, short-path distillation under high vacuum (Kugelrohr) can be an effective method for purification, especially on a larger scale, provided the boiling points of the product and major impurities are sufficiently different.

    • Acid/Base Extraction: If the main impurity is the ring-opened hydroxy acid, a careful extraction with a weak base can selectively remove it from the organic phase containing the desired lactone.

Section 3: Appendices
A. Workflow and Logic Diagrams

G cluster_prep Catalyst & Substrate Prep cluster_reaction Hydrogenation cluster_workup Workup & Purification p1 Weigh [Ir(COD)Cl]₂ & Chiral Ligand p2 Dissolve in Anhydrous MeOH p1->p2 Inert atm. r1 Combine Catalyst & Substrate in Autoclave p2->r1 p3 Prepare Substrate: DM 2-Oxoglutarate + I₂ in MeOH p3->r1 r2 Purge with H₂ r1->r2 r3 Pressurize & Heat (e.g., 50 atm, 50°C) r2->r3 r4 Monitor H₂ Uptake (12-24h) r3->r4 w1 Vent & Concentrate r4->w1 w2 Redissolve in EtOAc w1->w2 w3 Aqueous Washes (NaHCO₃, Brine) w2->w3 w4 Dry (MgSO₄) & Filter w3->w4 w5 Concentrate Crude w4->w5 w6 Flash Chromatography w5->w6 final final w6->final Pure Product

Caption: General experimental workflow for the synthesis.

Troubleshooting

Caption: Decision tree for troubleshooting common synthesis issues.

B. Data Table: Influence of Reaction Parameters

The following table summarizes typical effects of key parameters on the reaction outcome. These are generalized trends and optimal conditions must be determined empirically.

ParameterTypical ChangeEffect on YieldEffect on % e.e.Rationale
Temperature Decrease (e.g., 50°C → 30°C)May decrease (slower kinetics)Often increasesLower thermal energy allows for a more organized, selective transition state.
H₂ Pressure Increase (e.g., 50 → 70 atm)Generally increasesVariable, can decreaseHigher pressure increases H₂ concentration, boosting rate, but may alter catalyst dynamics.
Catalyst Loading Decrease (e.g., 0.1 → 0.01 mol%)Decreases (fewer turnovers)Generally no changeSelectivity is inherent to the catalyst; loading affects rate.
Solvent Change (e.g., MeOH → EtOH)VariableHighly variableSolvent coordination to the metal center directly impacts the chiral pocket.
Section 4: References
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach . (2018). ResearchGate. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . (2022). MDPI. [Link]

  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids . (2005). Thieme. [Link]

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate . (2006). Tetrahedron Letters. [Link]

  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach . (2018). ARKIVOC. [Link]

  • Process for preparing cyclic esters and cyclic amides . (2014). Google Patents.

  • Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid . (2014). PubMed. [Link]

  • Exam 2 Synthesis Part 5 - Cyclic Ester Summary . (2016). YouTube. [Link]

  • Lactone synthesis . Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of insect pheromones, (R)-(+)-.delta.-n-hexadecanolactone and (R)-(+)-.gamma. (1990). ACS Publications. [Link]

  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters . (2022). Royal Society of Chemistry. [Link]

  • Fischer Esterification . (2022). Master Organic Chemistry. [Link]

  • Synthesis and Reactions of Lactones and Lactams . Chemistry Steps. [Link]

  • Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters . (2000). ResearchGate. [Link]

  • Synthesis of a lactone . (2017). Reddit. [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method . (2015). Semantic Scholar. [Link]

  • Enantioselective Synthesis . (2024). LibreTexts. [Link]

  • Production of 2,5-Furandicarboxylic Acid by Optimization of Oxidation of 5-Methyl Furfural over Homogeneous Co/Mn/Br Catalysts . (2017). ResearchGate. [Link]

  • Recent Developments in-Lactone Synthesis . (2007). ResearchGate. [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market . (2024). Chiralpedia. [Link]

  • Lactone Formation Reactions . (2017). YouTube. [Link]

  • Asymmetric-Synthesis . University of Oxford. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Conversion of D-Glutamic Acid to (R)-Lactone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of (R)-γ-carboxy-γ-butyrolactone from D-glutamic acid. This conversion, which relies on a classical diaz...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-γ-carboxy-γ-butyrolactone from D-glutamic acid. This conversion, which relies on a classical diazotization followed by intramolecular cyclization, is a fundamental route to a valuable chiral building block. However, the inherent reactivity of the diazonium salt intermediate makes this reaction highly sensitive to process parameters, often leading to the formation of significant byproducts that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights to help you identify, understand, and mitigate the formation of common byproducts. It is structured as a series of frequently asked questions for foundational knowledge, followed by a detailed troubleshooting guide for practical problem-solving in the lab.

Core Reaction Pathway: The Ideal Transformation

The desired reaction proceeds through a two-step sequence. First, the primary amine of D-glutamic acid is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Second, the highly reactive diazonium group is displaced by an intramolecular nucleophilic attack from the side-chain carboxylate, releasing nitrogen gas and forming the target (R)-lactone.

A D-Glutamic Acid B Diazonium Salt Intermediate A->B NaNO₂, H⁺ 0-5 °C C (R)-γ-carboxy-γ-butyrolactone (Desired Product) B->C Intramolecular Cyclization (-N₂)

Caption: Ideal reaction pathway for (R)-lactone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in this reaction?

The most common byproducts arise from the competition between the desired intramolecular cyclization and intermolecular reactions with nucleophiles present in the reaction medium. The primary species to monitor are:

  • (A) 2-Hydroxyglutaric Acid: Formed when water, the solvent, acts as a nucleophile and attacks the diazonium intermediate. This is often the most significant byproduct.

  • (B) 2-Haloglutaric Acid (e.g., 2-Chloroglutaric Acid): Occurs when the counter-ion of the acid used (e.g., Cl⁻ from HCl) attacks the intermediate.

  • (C) Unreacted D-Glutamic Acid: Results from incomplete diazotization, indicating a potential issue with stoichiometry or reaction conditions.

  • (D) Pyroglutamic Acid: Can form via intramolecular cyclization between the alpha-amino group and the alpha-carboxyl group under acidic conditions, though this is typically a minor pathway compared to reactions of the diazonium salt.[1]

Q2: What is the fundamental mechanism of byproduct formation?

Byproduct generation is centered around the reactivity of the diazonium salt intermediate. The C-N₂ bond is extremely labile, and the loss of dinitrogen gas (N₂) creates a highly electrophilic carbon center at the C-2 position. This center is susceptible to attack by any available nucleophile.

  • Intended Pathway (Intramolecular): The γ-carboxylate of the glutamic acid backbone is positioned to attack this electrophilic center, leading to the formation of the stable five-membered lactone ring.

  • Competing Pathways (Intermolecular): If external nucleophiles, such as water molecules or halide ions, attack the electrophilic center before the internal carboxylate can, byproducts are formed. The prevalence of these side reactions is heavily dependent on reaction conditions.

The following diagram illustrates this competition:

cluster_main cluster_products A D-Glutamic Acid B Diazonium Salt Intermediate A->B NaNO₂ / H⁺ C (R)-Lactone (Desired Product) B->C Intramolecular Attack (γ-COOH) D 2-Hydroxyglutaric Acid (Byproduct) B->D Intermolecular Attack (+H₂O) E 2-Chloroglutaric Acid (Byproduct) B->E Intermolecular Attack (+Cl⁻)

Caption: Competing reaction pathways from the diazonium intermediate.
Q3: Which reaction parameters are most critical for minimizing byproducts?

Controlling the fate of the diazonium intermediate is paramount. The following three parameters have the most significant impact on selectivity and yield:

  • Temperature: This is the most critical factor. Diazonium salts are notoriously unstable and decompose rapidly at elevated temperatures. The reaction must be maintained between 0 and 5 °C . Higher temperatures not only accelerate the desired reaction but disproportionately increase the rate of decomposition and undesired side reactions.

  • Rate of Reagent Addition: The in situ generation of nitrous acid must be carefully controlled. Sodium nitrite solution should be added slowly and sub-surface to the acidic glutamic acid solution. A rapid, localized increase in nitrous acid concentration can lead to side reactions and poor conversion.

  • Choice of Acid: While strong acid is necessary, the choice of the counter-anion matters. Using hydrochloric acid (HCl) provides a nucleophilic chloride ion (Cl⁻) that can compete with the desired cyclization, forming 2-chloroglutaric acid. Using a non-nucleophilic acid like sulfuric acid (H₂SO₄) can mitigate this specific byproduct but may require re-optimization of solubility and reaction kinetics.

Troubleshooting Guide

This section addresses common experimental issues, their probable causes, and validated corrective actions.

Problem EncounteredPotential Cause(s)Recommended Solutions & Scientific Rationale
Low yield of (R)-lactone; significant unreacted D-glutamic acid in crude product. 1. Incomplete Diazotization: Insufficient nitrous acid was generated to convert all the starting material. 2. Poor Reagent Mixing: The aqueous sodium nitrite solution was not dispersed effectively in the reaction mixture.Solution: 1. Verify Stoichiometry: Ensure at least one full equivalent of sodium nitrite is used. 2. Control Addition: Add the NaNO₂ solution slowly via a syringe pump or dropping funnel below the surface of the reaction mixture with vigorous stirring. 3. Monitor Completion: After the addition is complete, spot-test the reaction mixture with starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, confirming the reaction has gone to completion.[2] If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is maintained for 5-10 minutes.
Major byproduct observed with MW=148 g/mol , identified as 2-hydroxyglutaric acid. 1. Premature Decomposition of Diazonium Salt: The reaction temperature exceeded the critical 0-5 °C range. 2. Excessive Reaction Time: The unstable intermediate was allowed to stand for too long, increasing the probability of reacting with the water solvent.Solution: 1. Improve Thermal Control: Use a properly maintained ice-salt bath or a cryocooler to ensure the internal temperature remains below 5 °C throughout the exothermic addition. 2. Minimize Reaction Time: Proceed to the workup and extraction phase promptly after the diazotization is confirmed to be complete. 3. Consider Concentration: Running the reaction at a slightly higher concentration can favor the first-order intramolecular cyclization over the second-order intermolecular reaction with water. This must be balanced against the need to control the exotherm.
Product is contaminated with a halogenated byproduct (e.g., 2-chloroglutaric acid). Nucleophilic Attack by Acid Counter-ion: The halide anion (e.g., Cl⁻ from HCl) is competing with the intramolecular cyclization.Solution: 1. Switch to a Non-Nucleophilic Acid: Substitute hydrochloric acid with an equivalent amount of dilute sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄). Caution: This will change the reaction medium and may require re-optimization of other parameters. 2. Reduce Acid Concentration: Use the minimum concentration of HCl required to facilitate the reaction, as this will lower the concentration of free Cl⁻ ions.
Crude NMR/LC-MS shows a complex mixture of many small, unidentifiable peaks. Uncontrolled Decomposition: Severe overheating or improper reagent addition led to a cascade of side reactions and potential polymerization.Solution: 1. Re-evaluate the entire experimental setup. Ensure the cooling bath is adequate for the scale of the reaction. 2. Ensure Efficient Stirring: Use an overhead stirrer for larger scales to guarantee homogeneity and prevent hot spots. 3. Slow the Rate of Addition: Significantly decrease the addition rate of the sodium nitrite solution to allow the cooling system to dissipate the generated heat effectively.

Analytical Protocols for Byproduct Identification

Rapid identification of the product and byproduct profile is essential for troubleshooting. LC-MS is the preferred method for this analysis.[3][4]

Recommended Method: Reverse-Phase LC-MS

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Detection: Electrospray Ionization in Negative Mode (ESI-)

Expected Molecular Weights and Ions:

CompoundFormulaMolecular Weight ( g/mol )Expected [M-H]⁻ Ion (m/z)
(R)-Lactone (Product) C₅H₆O₄130.10129.02
D-Glutamic Acid (Starting Material)C₅H₉NO₄147.13146.05
2-Hydroxyglutaric AcidC₅H₈O₅148.11147.03
2-Chloroglutaric AcidC₅H₇ClO₄166.56165.00

Benchmark Experimental Protocol

This protocol serves as an authoritative starting point for optimizing the reaction.

Protocol: Synthesis of (R)-γ-carboxy-γ-butyrolactone

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve D-glutamic acid (1.0 eq) in 1 M hydrochloric acid (approx. 5 mL per gram of amino acid).

  • Cooling: Cool the stirred solution to 0-2 °C using an ice-salt bath. Ensure the thermometer bulb is submerged in the reaction mixture.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water (approx. 2 mL per gram of NaNO₂). Add this solution dropwise to the cold glutamic acid solution over 45-60 minutes, ensuring the internal temperature never exceeds 5 °C .

  • Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for a slight excess of nitrous acid using starch-iodide paper.[2]

  • Workup: Transfer the cold reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volumes of the aqueous phase).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.

References

  • Organic Syntheses. Procedure for Diazotization. Available at: [Link]

  • Wang, Y., et al. (2015). Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. Chemical Papers, 69(5), 716–721. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Guo, L., et al. (2020). Analytical methods for amino acid determination in organisms. Journal of Chromatography B, 1152, 122246. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Diastereoselectivity with (R)-methyl 5-oxotetrahydrofuran-2-carboxylate

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for (R)-methyl 5-oxotetrahydrofuran-2-carboxylate. This chiral building block is a valuable intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for (R)-methyl 5-oxotetrahydrofuran-2-carboxylate. This chiral building block is a valuable intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals. However, its stereochemical complexity, featuring a stereocenter adjacent to a carbonyl group, presents unique challenges in controlling the diastereoselectivity of subsequent transformations.

This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles, to help you achieve your desired stereochemical outcomes with confidence and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with (R)-methyl 5-oxotetrahydrofuran-2-carboxylate.

Problem 1: Low or Reversed Diastereoselectivity in Nucleophilic Additions

You performed a nucleophilic addition (e.g., Grignard, organolithium) to the C5 ketone but obtained a poor diastereomeric ratio (d.r.) or the opposite diastereomer to the one predicted.

The stereochemical outcome of nucleophilic additions to the C5 carbonyl is dictated by the interplay between two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).[1][2][3] The key is that the substrate contains two Lewis basic sites—the C5 ketone and the C2 ester carbonyl—that can coordinate to a Lewis acid.

  • Felkin-Anh Model (Non-Chelation): In the absence of a strongly chelating metal or Lewis acid, the conformation of the molecule is governed by sterics. The largest group at the adjacent stereocenter (the C2-carbomethoxy group) orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks along the Bürgi-Dunitz trajectory from the least hindered face, which is opposite the medium-sized substituent.[1][3] This typically leads to the anti product.

  • Cram-Chelate Model (Chelation): When a sufficiently strong and multidentate Lewis acid (or the cation from an organometallic reagent like a Grignard) is present, it can coordinate to both the C5 ketone oxygen and an oxygen of the C2 ester.[2][4] This locks the molecule into a rigid, five-membered chelate ring. This conformation forces the nucleophile to attack from the face opposite the now-sterically-demanding chelate ring, leading to the syn product.[5][6]

A low d.r. or unexpected product indicates that the reaction is not proceeding cleanly through one pathway. This can be due to:

  • Inappropriate Lewis Acid/Reagent Cation: Using a non-chelating Lewis acid (e.g., BF₃·OEt₂) when the chelate product is desired, or a strongly chelating one (e.g., TiCl₄, MgBr₂) when the Felkin-Anh product is desired.[6][7]

  • Solvent Interference: Coordinating solvents (e.g., THF, Et₂O) can compete with the substrate for the Lewis acid, disrupting the chelate and favoring the Felkin-Anh pathway.[8]

  • Suboptimal Temperature: Reaction temperature can influence the equilibrium between different transition states.[9]

  • Moisture: Trace water can neutralize the Lewis acid or organometallic reagent, preventing effective chelation.

To systematically control the diastereoselectivity, follow this decision-making workflow:

G start Desired Diastereomer? syn Syn Product (Cram-Chelate Control) start->syn Syn anti Anti Product (Felkin-Anh Control) start->anti Anti la_syn Use a strong, chelating Lewis Acid or Reagent syn->la_syn la_anti Use a non-chelating Lewis Acid or Reagent anti->la_anti la_examples_syn e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄ la_syn->la_examples_syn solvent_syn Use a non-coordinating solvent la_syn->solvent_syn solvent_examples_syn e.g., CH₂Cl₂, Toluene solvent_syn->solvent_examples_syn temp_syn Run at low temperature (-78 °C) solvent_syn->temp_syn la_examples_anti e.g., BF₃·OEt₂, Organolithiums (Li⁺ is a poor chelator) la_anti->la_examples_anti solvent_anti Coordinating solvent is acceptable or preferred la_anti->solvent_anti solvent_examples_anti e.g., THF, Et₂O solvent_anti->solvent_examples_anti temp_anti Run at low temperature (-78 °C) solvent_anti->temp_anti

Caption: Decision workflow for controlling diastereoselectivity.

Desired ProductControl PathwayRecommended Lewis AcidsRecommended SolventsExpected Outcome
syn ChelationMgBr₂, ZnBr₂, TiCl₄, SnCl₄[6]CH₂Cl₂, Toluene[8]High d.r. for syn isomer
anti Felkin-AnhBF₃·OEt₂, K-Selectride®, L-Selectride®THF, Et₂OHigh d.r. for anti isomer
Problem 2: Poor Yields or Side Product Formation in Reduction Reactions

You are attempting to reduce the C5 ketone to the corresponding alcohol but are experiencing low yields, or formation of the diol (from over-reduction of the lactone).

Hydride reduction of the ketone must be selective over reduction of the C2 ester and the C1 lactone carbonyl. Many powerful reducing agents (e.g., LiAlH₄) will readily reduce all carbonyls to the corresponding diol.[10] Chemoselectivity is the primary challenge.

  • Over-reduction: Using a hydride reagent that is too reactive.

  • Steric Hindrance: Bulky reducing agents may react slowly, requiring harsher conditions that can lead to decomposition or side reactions.

  • Epimerization: If the reaction conditions are basic or involve prolonged heating, epimerization at the C2 position is possible via enolate formation, which can scramble the stereochemistry.

  • Choose a Chemoselective Reducing Agent: Use a milder or sterically hindered hydride source that will preferentially attack the more accessible ketone over the ester/lactone.

    • Sodium borohydride (NaBH₄) in MeOH or EtOH at 0 °C to room temperature is often the first choice for its selectivity for ketones in the presence of esters.

    • L-Selectride® (Lithium tri-sec-butylborohydride) or K-Selectride® (Potassium tri-sec-butylborohydride) are very bulky reagents that provide excellent diastereoselectivity (typically Felkin-Anh/anti) and are less likely to attack the hindered lactone carbonyl.[10] These reactions must be run at low temperatures (-78 °C).

  • Control Reaction Temperature: Perform all reductions at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and prevent over-reduction.

  • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching the hydride reagent.

Frequently Asked Questions (FAQs)
Q1: How can I visually understand the difference between the Felkin-Anh and Chelation-controlled pathways for this specific molecule?

A: The key is to visualize the transition state. The following diagram illustrates how the orientation of the molecule changes, which dictates the face of nucleophilic attack.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Utility of (R)- and (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

In the landscape of modern asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Among the myriad of available synthons, the en...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Among the myriad of available synthons, the enantiomers of methyl 5-oxotetrahydrofuran-2-carboxylate have emerged as versatile and highly valuable intermediates. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers, offering insights into their synthesis, physical properties, and differential applications in the construction of complex chiral molecules, supported by experimental data and detailed protocols.

Introduction: The Significance of Chiral γ-Butyrolactones

The γ-butyrolactone moiety is a privileged scaffold found in a vast array of natural products exhibiting diverse biological activities. The incorporation of a stereocenter at the C2 position, as seen in (R)- and (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, provides a powerful handle for the stereoselective synthesis of more complex targets. These chiral lactones serve as foundational starting materials, enabling chemists to introduce new stereocenters with a high degree of predictability and control. Their utility stems from the inherent reactivity of the lactone and ester functionalities, which can be manipulated through a variety of chemical transformations.

Synthesis of the Chiral Precursors

The enantiomerically pure forms of methyl 5-oxotetrahydrofuran-2-carboxylate are most commonly derived from the corresponding carboxylic acids, which are readily accessible from the chiral pool.

Workflow for the Synthesis of (R)- and (S)-5-oxotetrahydrofuran-2-carboxylic Acid:

G cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis D_Glu D-Glutamic Acid NaNO2_HCl_R NaNO2, HCl (aq) 0°C to rt D_Glu->NaNO2_HCl_R Diazotization & Intramolecular Cyclization R_Acid (R)-(-)-5-Oxotetrahydrofuran- 2-carboxylic Acid NaNO2_HCl_R->R_Acid L_Glu L-Glutamic Acid NaNO2_HCl_S NaNO2, HCl (aq) -5°C to rt L_Glu->NaNO2_HCl_S Diazotization & Intramolecular Cyclization S_Acid (S)-(+)-5-Oxotetrahydrofuran- 2-carboxylic Acid NaNO2_HCl_S->S_Acid

Caption: Synthesis of (R)- and (S)-5-oxotetrahydrofuran-2-carboxylic acid.

The synthesis of the parent carboxylic acids leverages the readily available and inexpensive enantiomers of glutamic acid.[1][2] The key transformation involves a diazotization of the primary amine followed by an intramolecular nucleophilic attack of the γ-carboxylate, leading to the formation of the lactone ring with retention of stereochemistry.

Experimental Protocol: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid[1][3]
  • Dissolution: Dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water in a conical flask.

  • Cooling: Cool the solution to -5°C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (7.0 g, 0.102 mol) in 20 mL of water to the glutamic acid solution. Concurrently, add a solution of hydrochloric acid (e.g., concentrated HCl diluted with water). Maintain the temperature between -5°C and 0°C during the addition.

  • Reaction: Stir the reaction mixture continuously at room temperature for 12 hours.

  • Work-up: Concentrate the reaction mixture by vacuum evaporation at a temperature below 50°C to obtain a yellow oily substance.

  • Extraction: Dissolve the oily residue in ethyl acetate (EtOAc) and filter to remove any solid precipitate. Wash the solid with additional EtOAc.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to afford (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid as a light yellow oil (yield: ~91.6%).

A similar procedure is followed for the synthesis of the (R)-enantiomer, starting from D-glutamic acid.[3]

Esterification to the Methyl Esters

The resulting carboxylic acids are then converted to their corresponding methyl esters via standard esterification procedures, such as Fischer esterification.

General Esterification Workflow:

G cluster_esterification Fischer Esterification Acid (R)- or (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid MeOH_H Methanol (MeOH) Catalytic Acid (e.g., H₂SO₄) Reflux Acid->MeOH_H Ester (R)- or (S)-Methyl 5-Oxotetrahydrofuran- 2-carboxylate MeOH_H->Ester

Caption: General workflow for the esterification of the chiral acids.

Physicochemical Properties: A Comparative Overview

While the enantiomers of methyl 5-oxotetrahydrofuran-2-carboxylate share the same molecular weight and achiral physical properties, their chiroptical properties are equal and opposite. These properties are crucial for their characterization and for monitoring the stereochemical integrity throughout a synthetic sequence.

Property(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₆H₈O₄C₆H₈O₄
Molecular Weight 144.13 g/mol 144.13 g/mol
CAS Number 19684-04-9[4]21461-85-8[5]
Boiling Point Not readily availableNot readily available
Optical Rotation ([α]D) NegativePositive
Parent Acid Melting Point 70-74 °C[6]71-73 °C[7]
Parent Acid Optical Rotation -15° (c=5, MeOH)[6]+14° (c=5, MeOH)[7]

Note: Specific boiling points for the individual methyl esters are not widely reported and are typically determined on a case-by-case basis.

Comparative Applications in Asymmetric Synthesis: The Case of Methylenolactocin

A compelling example that highlights the differential utility of (R)- and (S)-methyl 5-oxotetrahydrofuran-2-carboxylate is the synthesis of the enantiomers of methylenolactocin, a naturally occurring α-methylene-γ-butyrolactone with notable biological activity. The stereochemistry of the final product is directly dictated by the choice of the starting chiral lactone.

Diastereoselective Synthesis of (+)- and (-)-Methylenolactocin

The core of the synthetic strategy involves the diastereoselective alkylation of the enolate of the chiral lactone with an appropriate electrophile, followed by the introduction of the exocyclic methylene group. The chirality at the C2 position of the starting material directs the stereochemical outcome of the alkylation at the C3 position.

General Synthetic Scheme for Methylenolactocin:

G cluster_synthesis Synthesis of Methylenolactocin Enantiomers Start_S (S)-Methyl 5-oxotetra- hydrofuran-2-carboxylate Step1 1. Enolate Formation (LDA) 2. Alkylation (R-CHO) Start_S->Step1 Start_R (R)-Methyl 5-oxotetra- hydrofuran-2-carboxylate Start_R->Step1 Intermediate_S trans-Alkylated Lactone Step1->Intermediate_S Diastereoselective Intermediate_R cis-Alkylated Lactone Step1->Intermediate_R Diastereoselective Step2 Introduction of Methylene Group Intermediate_S->Step2 Intermediate_R->Step2 Product_S (+)-Methylenolactocin Step2->Product_S Product_R (-)-Methylenolactocin Step2->Product_R

Caption: Divergent synthesis of methylenolactocin enantiomers.

The stereochemical outcome of the alkylation step is crucial. The bulky substituent at the C2 position effectively shields one face of the enolate, leading to a highly diastereoselective reaction. The choice of the (R)- or (S)-lactone determines whether the incoming alkyl group adds to the re or si face of the enolate, thus establishing the relative stereochemistry of the two adjacent stereocenters.

Illustrative Experimental Protocol: Diastereoselective Aldol Addition (General)
  • Enolate Formation: A solution of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: The desired aldehyde (e.g., hexanal for the synthesis of methylenolactocin) (1.2 eq) is then added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the diastereomerically enriched aldol adduct.

The subsequent steps to introduce the exocyclic methylene group typically involve dehydration of the aldol adduct followed by further functional group manipulations, ultimately leading to the desired methylenolactocin enantiomer. The diastereomeric ratio of the aldol product is a direct consequence of the stereodirecting influence of the chiral center in the starting lactone.

Conclusion: Strategic Choice for Stereochemical Control

(R)- and (S)-methyl 5-oxotetrahydrofuran-2-carboxylate are powerful and versatile chiral building blocks in organic synthesis. Their ready availability from the chiral pool and the high degree of stereocontrol they offer in diastereoselective reactions make them invaluable tools for the construction of complex, stereochemically defined molecules. The synthesis of the enantiomers of methylenolactocin serves as a clear demonstration of how the judicious choice between the (R)- and (S)-enantiomers of this synthon directly dictates the absolute stereochemistry of the final product. As the demand for enantiomerically pure pharmaceuticals and other biologically active compounds continues to grow, the importance of these and other well-defined chiral synthons will undoubtedly increase.

References

  • Sigma-Aldrich. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98%.

  • Chemsrc. 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7.

  • TCI Chemicals. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid.

  • ResearchGate. Maruoka's formal synthesis of (−)‐methylenolactocin.

  • ChemicalBook. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.

  • PubChem. 5-Oxo-2-tetrahydrofurancarboxylic acid.

  • ChemicalBook. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis.

  • ResearchGate. Synthesis of both enantiomers of methylenolactocin, nephrosterinic acid and protolichesterinic acid via tandem aldol–lactonization reactions.

  • Biosynth. 5-Oxotetrahydrofuran-2-carboxylic acid | 4344-84-7.

  • Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.

  • ChemicalBook. (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID.

  • ResearchGate. Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.

  • Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.

  • Biosynth. 5-Oxotetrahydrofuran-2-carboxylic acid.

  • Chem-Impex. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid.

  • BLDpharm. 19684-04-9|(R)-Methyl 5-oxotetrahydrofuran-2-carboxylate.

  • MySkinRecipes. Methyl(S)-5-oxotetrahydrofuran-2-carboxylate.

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Comparative

A Senior Application Scientist's Guide to Chiral Building Blocks: A Comparative Analysis of Alternatives to (R)-methyl 5-oxotetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral synthesis, the pursuit of efficient, stereochemically defined pathways to complex molecules is paramount. (R)-methyl 5-oxotetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral synthesis, the pursuit of efficient, stereochemically defined pathways to complex molecules is paramount. (R)-methyl 5-oxotetrahydrofuran-2-carboxylate stands as a valuable C4 chiral building block, prized for its role in the synthesis of a variety of biologically active compounds. However, the ever-present drive for process optimization, cost-effectiveness, and novel synthetic strategies necessitates a thorough evaluation of its alternatives. This guide provides an in-depth, objective comparison of viable alternative chiral building blocks, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Benchmark: (R)-methyl 5-oxotetrahydrofuran-2-carboxylate

(R)-methyl 5-oxotetrahydrofuran-2-carboxylate, often derived from L-glutamic acid, is a versatile intermediate. Its synthesis typically involves the diazotization of L-glutamic acid to form the corresponding lactone acid, followed by esterification. While this method is well-established, it involves the use of nitrous acid, which can present safety and scalability challenges.

A prominent synthetic route to the parent acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, involves the reaction of L-glutamic acid with sodium nitrite in an acidic aqueous solution. This method can achieve high yields, with reports of up to 98%.[1]

Emerging Alternatives: A Performance-Based Comparison

This guide will focus on three promising classes of alternatives, evaluating them based on their synthetic accessibility, versatility, and performance in representative transformations.

2.1. The Workhorse from the Chiral Pool: (S)-Pyroglutamic Acid

Derived from the inexpensive and readily available amino acid, L-glutamic acid, (S)-pyroglutamic acid is a cost-effective and highly versatile chiral building block.[2] Its rigid pyrrolidinone ring system provides a robust stereochemical scaffold for a variety of transformations.

Synthetic Accessibility: (S)-pyroglutamic acid can be prepared by the thermal cyclodehydration of (S)-glutamic acid. This solvent-free method can yield the product in 70% yield with an enantiomeric ratio of 97:3.[3] This straightforward, high-yielding preparation from a cheap starting material makes it an economically attractive alternative.

Applications and Performance: (S)-pyroglutamic acid and its derivatives are valuable precursors for a wide range of chiral compounds, including substituted pyrrolidines, γ-amino acids, and more complex heterocyclic systems. For instance, it has been utilized in the enantioselective synthesis of pyroglutamic acid esters with yields ranging from 14-96% and enantiomeric excesses (ee) of 81-97%.[4]

2.2. The Biocatalytic Powerhouse: Ethyl (S)-4-chloro-3-hydroxybutanoate

The biocatalytic reduction of prochiral ketones has emerged as a powerful tool for accessing enantiopure alcohols. Ethyl (S)-4-chloro-3-hydroxybutanoate, synthesized via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, is a prime example of a highly valuable and readily accessible chiral building block.[5][6][7]

Synthetic Accessibility: The synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate is a showcase of the efficiency of biocatalysis. Using recombinant E. coli cells expressing a carbonyl reductase, the substrate, ethyl 4-chloro-3-oxobutanoate, can be converted to the desired product with high yield (>95%) and excellent enantioselectivity (>99% ee).[2] The reaction is typically performed in an aqueous medium under mild conditions, making it an environmentally friendly and scalable process.

Applications and Performance: This chloro-substituted hydroxy ester is a versatile precursor to a variety of chiral molecules, including chiral lactones and epoxides. For example, it serves as a key intermediate in the synthesis of L-carnitine and other pharmaceutically important compounds. The hydroxyl and chloro functionalities provide orthogonal handles for subsequent chemical transformations.

2.3. The Bio-renewable Option: Carbohydrate-Derived Building Blocks

Carbohydrates, such as D-glucose, represent an abundant and inexpensive source of chirality.[8] Through controlled chemical transformations, these polyhydroxylated compounds can be converted into valuable chiral building blocks for the synthesis of tetrahydrofurans and other heterocyclic systems.

Synthetic Accessibility: A variety of strategies exist for the conversion of carbohydrates into functionalized furan and tetrahydrofuran derivatives. For instance, 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from fructose and glucose, can be further transformed into a range of furan-based building blocks.[1] The synthesis of chiral tetrahydrofuran derivatives from carbohydrate lactones has also been demonstrated.

Applications and Performance: Carbohydrate-derived building blocks offer a route to highly functionalized and stereochemically rich tetrahydrofuran cores. These can be valuable in the synthesis of natural products and their analogues. However, the multi-step nature of these transformations and the need for protecting group strategies can sometimes limit their overall efficiency compared to other alternatives.

Quantitative Comparison of Chiral Building Blocks

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed chiral building blocks.

Chiral Building BlockStarting MaterialSynthetic MethodTypical YieldTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
(R)-methyl 5-oxotetrahydrofuran-2-carboxylate L-Glutamic AcidChemical Synthesis (Diazotization)~98% (for the acid)[1]>99%Well-established, high enantiopurity.Use of hazardous reagents (nitrous acid).
(S)-Pyroglutamic Acid L-Glutamic AcidThermal Cyclodehydration~70%[3]94% (er 97:3)[3]Very low cost, readily available, versatile.May require further functionalization.
Ethyl (S)-4-chloro-3-hydroxybutanoate Ethyl 4-chloro-3-oxobutanoateBiocatalytic Reduction>95%[2]>99%[2]High yield and enantioselectivity, green process.Requires specific enzymes and fermentation capabilities.
Carbohydrate-Derived Building Blocks D-Glucose, Fructose, etc.Multi-step Chemical SynthesisVariableVariableAbundant, renewable starting materials.Often require multi-step syntheses and protecting groups.

Experimental Protocols: A Guide to Practice

4.1. Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid [1]

This protocol outlines the synthesis of the parent acid of the benchmark compound.

cluster_reagents Reagents cluster_procedure Procedure L-Glutamic Acid L-Glutamic Acid Dissolve L-Glutamic Acid in Water Dissolve L-Glutamic Acid in Water L-Glutamic Acid->Dissolve L-Glutamic Acid in Water Sodium Nitrite Sodium Nitrite Add NaNO2 solution dropwise Add NaNO2 solution dropwise Sodium Nitrite->Add NaNO2 solution dropwise Hydrochloric Acid Hydrochloric Acid Add HCl dropwise Add HCl dropwise Hydrochloric Acid->Add HCl dropwise Water Water Cool to 0°C Cool to 0°C Dissolve L-Glutamic Acid in Water->Cool to 0°C Cool to 0°C->Add NaNO2 solution dropwise Add NaNO2 solution dropwise->Add HCl dropwise Stir at 0°C, then warm to RT Stir at 0°C, then warm to RT Add HCl dropwise->Stir at 0°C, then warm to RT Evaporate water Evaporate water Stir at 0°C, then warm to RT->Evaporate water Extract with Ethyl Acetate Extract with Ethyl Acetate Evaporate water->Extract with Ethyl Acetate Dry and concentrate Dry and concentrate Extract with Ethyl Acetate->Dry and concentrate Product Product Dry and concentrate->Product

Synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid.

Step-by-Step Methodology:

  • Suspend L-glutamic acid (10.0 g, 68 mmol) and sodium nitrite (7.5 g, 108.7 mmol) in water (100 mL).

  • Cool the vigorously stirred suspension to 0°C in an ice bath.

  • Add a solution of concentrated HCl (10 mL) diluted with water (50 mL) dropwise via an addition funnel over 1 hour.

  • After the addition is complete, continue stirring at 0°C for an additional hour, then allow the mixture to warm to room temperature and stir for 18 hours.

  • Remove the water under reduced pressure.

  • To the resulting residue, add ethyl acetate (200 mL), stir for 30 minutes, and filter.

  • Wash the solid cake with ethyl acetate (2 x 75 mL).

  • Combine the organic extracts, dry over MgSO₄, and concentrate in vacuo to yield the product as a solid syrup.

4.2. Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate [2][9]

This protocol details the highly efficient enzymatic reduction of the corresponding ketone.

cluster_reagents Reagents & Biocatalysts cluster_procedure Procedure Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Prepare reaction mixture Prepare reaction mixture Ethyl 4-chloro-3-oxobutanoate->Prepare reaction mixture Recombinant E. coli (expressing Ketoreductase & GDH) Recombinant E. coli (expressing Ketoreductase & GDH) Recombinant E. coli (expressing Ketoreductase & GDH)->Prepare reaction mixture Glucose Glucose Glucose->Prepare reaction mixture NADP+ NADP+ NADP+->Prepare reaction mixture Phosphate Buffer Phosphate Buffer Phosphate Buffer->Prepare reaction mixture Incubate at controlled temperature and pH Incubate at controlled temperature and pH Prepare reaction mixture->Incubate at controlled temperature and pH Monitor reaction progress (e.g., by GC) Monitor reaction progress (e.g., by GC) Incubate at controlled temperature and pH->Monitor reaction progress (e.g., by GC) Extract product with organic solvent Extract product with organic solvent Monitor reaction progress (e.g., by GC)->Extract product with organic solvent Purify product Purify product Extract product with organic solvent->Purify product Product Product Purify product->Product

Biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate.

Step-by-Step Methodology:

  • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Suspend the recombinant E. coli cells expressing the ketoreductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH) in the buffer.

  • Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the cell suspension.

  • Add glucose as the co-substrate for cofactor regeneration and a catalytic amount of NADP+.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by a suitable analytical method such as gas chromatography (GC).

  • Upon completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Cost and Availability: A Practical Consideration

The economic viability of a synthetic route is a critical factor in drug development. The following table provides an estimated cost comparison of the discussed chiral building blocks. Prices are subject to change and depend on the supplier and quantity purchased.

Chiral Building BlockRepresentative SupplierEstimated Price (per gram)
(R)-methyl 5-oxotetrahydrofuran-2-carboxylate Fluorochem[10]£64.00
(S)-Pyroglutamic Acid ChemicalBook[11]~$1.26 (for 25g)
Ethyl (S)-4-chloro-3-hydroxybutanoate TCI Chemicals[10]~₹600 (for 25g)
D-Glucose Major Chemical Suppliers<$0.10

Note: Prices are for research-grade quantities and may differ significantly for bulk purchases.

Conclusion and Future Outlook

While (R)-methyl 5-oxotetrahydrofuran-2-carboxylate remains a valuable and widely used chiral building block, this guide has highlighted several compelling alternatives that offer distinct advantages in terms of cost, safety, and synthetic efficiency.

  • (S)-Pyroglutamic acid stands out as an exceptionally cost-effective and versatile option, particularly when the synthetic route can accommodate its pyrrolidinone structure.

  • Ethyl (S)-4-chloro-3-hydroxybutanoate , accessible through highly efficient and green biocatalytic methods, offers excellent enantiopurity and serves as a versatile precursor for a range of chiral molecules.

  • Carbohydrate-derived building blocks provide a renewable and abundant source of chirality, although their conversion to specific target molecules can be more complex.

The choice of the optimal chiral building block will ultimately depend on the specific synthetic target, the desired scale of the reaction, and the available resources. By understanding the strengths and weaknesses of each alternative, researchers can design more efficient, cost-effective, and sustainable synthetic routes to the next generation of chiral drugs and other valuable molecules. The continued development of novel catalytic methods, particularly in the field of biocatalysis and asymmetric synthesis, will undoubtedly expand the toolbox of chiral building blocks available to the synthetic chemist, further fueling innovation in drug discovery and development.

References

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  • Niidu, A., Paju, A., Müürissepp, A. M., Kailas, T., Pehk, T., & Lopp, M. (2009).
  • Wang, Y., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis.
  • Szöllősi, G., et al. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Zhu, D., et al. (2014). Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 78(5), 803-809.
  • Traxler, J. F., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1486-1495.
  • Gouverneur, V., et al. (2024). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. The Journal of Organic Chemistry.
  • Sciencemadness.org. (2017, March 3). 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. Retrieved from [Link]

  • Williams, D. R., & Fromhold, M. G. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry, 9(15), 1451-1467.
  • Movassaghi, M., & Schmidt, M. A. (2017). Enantioselective Synthesis of (−)-Acetylapoaranotin. Organic Letters, 19(7), 1738-1741.
  • Tondreau, A. M., et al. (2012). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation.
  • Niidu, A., et al. (2009).
  • Pu, L. (2004). Asymmetric hydrogenation of ketones with polymer-supported chiral 1,2-diphenylethylenediamine. The Journal of Organic Chemistry, 69(12), 4262-4265.
  • Barretto, F. A., Antonelli, L., & Cunha, S. (2024). Practical synthesis of (S)-pyroglutamic acid. Química Nova, 47(9).
  • Chen, J., & Wang, Y. (2014). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
  • Williams, D. R., & Fromhold, M. G. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry, 9(15), 1451-1467.
  • Park, O. J., et al. (2013). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 97(11), 4789-4800.
  • Vevere, L., et al. (2004). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids.
  • Gaset, A., et al. (1983). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Journal of Chemical Research, Synopses, (1), 18-19.
  • Eisenberg, M. A. (1970). An early intermediate in the biosynthesis of biotin: Incorporation studies with [1,7-14C2]pimelic acid.
  • Li, Y., et al. (2019). Rapid determination and conversion study of 5-hydroxymethylfurfural and its derivatives in glucose injection. New Journal of Chemistry, 43(15), 5877-5884.
  • Jessop, P. G., et al. (2007). CO2-Assisted asymmetric hydrogenation of prochiral allylamines. Green Chemistry, 9(7), 751-756.
  • Chengdu Institute of Organic Chemistry of CAS. (2005). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
  • He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 165, 1-7.
  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp-Rich Morpholine Peptidomimetics. Molecules, 23(10), 2636.
  • Karimi, S., et al. (2025). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry, 27(2), 548-571.
  • Dao, N., Gan, X. C., Zhang, B., Shenvi, R., & Baran, P. (2024). Scientists discover cost-effective method to produce key drug molecules. Scripps Research.
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  • Wei, P., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 77.
  • Ohsawa, K., & Okuda, K. (2006). Biological significance and development of practical synthesis of biotin.

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Validation

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, existing as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of the absolute configuration of a stereocenter is a cornerstone of chemical research and a regulatory imperative.

This guide provides an in-depth comparison of modern analytical techniques for confirming the absolute configuration of chiral molecules, using (R)-methyl 5-oxotetrahydrofuran-2-carboxylate as a practical case study. This molecule, a versatile chiral building block, presents an excellent opportunity to explore the nuances of various methodologies. We will move beyond mere procedural descriptions to dissect the underlying principles and rationale, empowering researchers to make informed decisions for their specific analytical challenges.

The Challenge: Beyond Relative Stereochemistry

Determining the relative arrangement of stereocenters within a molecule is often straightforward with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. However, establishing the absolute configuration—which enantiomer is the (R) and which is the (S)—requires more specialized approaches. For professionals in drug development, an incorrect assignment can lead to wasted resources and significant safety concerns.

Here, we compare three powerful, orthogonal techniques for this purpose:

  • X-Ray Crystallography: The definitive "gold standard."

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-state method combining experimental spectroscopy with computational chemistry.

  • Mosher's Ester Analysis: A classic NMR-based derivatization method.

Method 1: Single-Crystal X-Ray Crystallography (SC-XRD)

SC-XRD is widely considered the most reliable method for determining absolute configuration.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[3][4]

Causality of Experimental Choice

The power of SC-XRD for absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering) .[5] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This effect causes differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. These differences, known as Bijvoet pairs, allow for the determination of the absolute structure.[5]

Self-Validation: The Flack Parameter

A key advantage of modern SC-XRD is its self-validating nature through the refinement of the Flack parameter .[6][7] This parameter, a single value refined during data processing, indicates whether the determined structure corresponds to the correct enantiomer.[8]

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct.[8]

  • A value close to 1 suggests that the structure should be inverted.[8]

  • A value around 0.5 may point to racemic twinning or a missed center of symmetry.[8]

This internal metric provides a high degree of confidence in the assignment without requiring external reference standards.[6]

Experimental Protocol: SC-XRD
  • Crystal Growth (The Primary Hurdle):

    • Objective: To obtain a single, high-quality crystal suitable for diffraction (typically >10 µm).[5] This is often the most challenging step for small organic molecules.[1]

    • Method: Slow evaporation of a saturated solution of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate is a common starting point. A solvent screen (e.g., ethyl acetate, acetone, isopropanol, hexane mixtures) is crucial. Vapor diffusion (precipitant layered over the sample solution) can also be effective.

  • Crystal Mounting & Data Collection:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal motion.

    • The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction data on a detector.

  • Structure Solution and Refinement:

    • Specialized software is used to solve the phase problem and generate an initial electron density map.

    • The molecular structure is built into the map and refined.

    • Crucially, the Flack parameter is refined to confirm the absolute configuration.[7]

Data Interpretation

The final output is a detailed 3D model of the molecule. The absolute configuration is assigned using the Cahn-Ingold-Prelog priority rules.[9] A Flack parameter of, for example, 0.05(7) would provide high confidence in the assigned (R) configuration.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10][11] Enantiomers produce mirror-image VCD spectra. The power of modern VCD lies in its synergy with quantum chemical calculations; the experimental spectrum of an unknown enantiomer is compared to the computationally predicted spectra for both the (R) and (S) forms to make an assignment.[12][13]

Causality of Experimental Choice

VCD is the method of choice when a molecule is difficult or impossible to crystallize, a common scenario in drug development.[1][14] As a solution-state technique, it also provides information about the molecule's conformation in a more biologically relevant environment compared to a static crystal lattice.[10]

Self-Validation: Spectrum Correlation

The trustworthiness of a VCD assignment comes from the "goodness of fit" between the experimental spectrum and the calculated spectrum. A strong correlation in both the sign and relative intensity of multiple vibrational bands across a wide spectral range provides high confidence. If the experimental spectrum matches the calculated (R) spectrum and is the mirror image of the calculated (S) spectrum, the assignment is validated.

Experimental Workflow & Computational Protocol

The VCD analysis workflow is a two-pronged approach involving parallel experimental measurement and computational modeling.

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Sample of (R)-methyl 5-oxotetrahydrofuran- 2-carboxylate Dissolve Dissolve in CDCl3 (0.1 M) Sample->Dissolve VCD_Spec Acquire IR and VCD Spectra Dissolve->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Compare Compare & Correlate Exp_Spectrum->Compare Structure Input (R) and (S) Structures Conf_Search Conformational Search Structure->Conf_Search DFT_Opt DFT Optimization & Frequency Calculation Conf_Search->DFT_Opt Boltzmann Boltzmann Averaging DFT_Opt->Boltzmann Calc_Spectrum Calculated VCD Spectra (R and S) Boltzmann->Calc_Spectrum Calc_Spectrum->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration determination using VCD.

  • Experimental Measurement:

    • A solution of the enantiomerically pure sample (e.g., 5-10 mg in deuterated chloroform) is prepared.[10]

    • The VCD and standard IR spectra are acquired on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[10]

  • Computational Protocol:

    • Conformational Search: The first critical step is to identify all low-energy conformations of the molecule, as the final spectrum is a population-weighted average.[15][16]

    • DFT Optimization: Each conformer is then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31+G* level of theory.[15] This step calculates the IR and VCD spectra for each individual conformer.

    • Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their relative Gibbs free energies (Boltzmann distribution) to generate the final predicted VCD spectrum for the (R) and (S) enantiomers.[16]

  • Spectral Comparison:

    • The experimental VCD spectrum is qualitatively and/or quantitatively compared with the calculated spectra for (R) and (S). A clear match confirms the absolute configuration.

Method 3: Mosher's Ester NMR Analysis

Mosher's ester analysis is a chemical derivatization method that uses NMR spectroscopy to assign the absolute configuration of secondary alcohols or amines.[17][18] The chiral substrate is reacted with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[17]

Causality of Experimental Choice

This method is chosen when SC-XRD and VCD are unavailable or have failed. It relies on standard NMR instrumentation, which is widely accessible. The core principle is that the phenyl group of the MTPA reagent creates a distinct anisotropic magnetic field. Protons on either side of this phenyl group in the diastereomeric esters will experience different shielding or deshielding effects, leading to predictable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[17]

Self-Validation: Consistency of Δδ Values

The method's trustworthiness is established by observing a consistent pattern of positive and negative Δδ values for all protons on either side of the newly formed ester linkage. A random or inconsistent pattern would invalidate the analysis, suggesting that the assumed conformation of the Mosher's esters is incorrect.

Experimental Workflow

Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Interpretation Analyte Chiral Alcohol (e.g., reduced analyte) Ester_S Form (S)-MTPA Ester Analyte->Ester_S Ester_R Form (R)-MTPA Ester Analyte->Ester_R Reagent_R (R)-MTPA-Cl Reagent_R->Ester_R Reagent_S (S)-MTPA-Cl Reagent_S->Ester_S NMR_S Acquire ¹H NMR of (S)-Ester Ester_S->NMR_S NMR_R Acquire ¹H NMR of (R)-Ester Ester_R->NMR_R Calc_Delta Calculate Δδ = δS - δR for all protons NMR_S->Calc_Delta NMR_R->Calc_Delta Model Apply Mosher's Model Calc_Delta->Model Assign Assign Absolute Configuration Model->Assign

Caption: Workflow for Mosher's ester analysis.

Note: The target molecule, a lactone, does not have a secondary alcohol. For this method to be applicable, the lactone would first need to be reduced to the corresponding lactol or diol, and the analysis performed on the resulting secondary alcohol center.

  • Derivatization:

    • Divide the chiral alcohol into two portions.

    • React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP).

    • Purify both diastereomeric esters.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester under identical conditions.

    • Carefully assign all relevant proton signals for both diastereomers.

  • Data Analysis:

    • For each assigned proton, calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .

    • Draw the presumed lowest-energy conformation of the esters, where the C=O of the ester and the C-CF₃ bond of the MTPA moiety are eclipsed.

    • Protons that lie on the same side as the MTPA phenyl group will have Δδ > 0 (positive).

    • Protons that lie on the opposite side of the MTPA phenyl group will have Δδ < 0 (negative).

    • This consistent pattern allows for the assignment of the absolute configuration of the original alcohol.

Comparative Analysis

To aid in selecting the most appropriate technique, the following table summarizes the key performance characteristics of each method.

FeatureSingle-Crystal X-Ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Ester Analysis (NMR)
Principle Anomalous dispersion of X-raysDifferential absorption of polarized IR lightNMR of diastereomeric derivatives
Sample State Single CrystalSolutionSolution
Sample Req. < 1 mg (high-quality crystal)5-10 mg (enantiopure)2-5 mg per diastereomer
Destructive? NoNoYes (chemical derivatization)
Confidence Very High (Definitive)HighHigh (if model holds)
Key Challenge Crystal Growth Computational Cost & Accuracy Chemical Derivatization, Conformation
Self-Validation Flack ParameterGoodness-of-fit with calculationConsistency of Δδ values
Time Scale Days to weeks (including crystallization)1-3 days (instrument + computation time)1-2 days (synthesis + NMR)

Conclusion and Recommendation

For the unambiguous confirmation of the absolute configuration of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate , the three methods presented offer orthogonal and robust pathways.

  • Single-Crystal X-Ray Crystallography should be the primary objective. Its definitive and self-validating nature provides the highest level of confidence required for regulatory submissions and foundational research. The main bottleneck is the ability to grow a suitable crystal.

  • In the likely event that crystallization is challenging or time-consuming, Vibrational Circular Dichroism is the premier alternative. It provides a high-confidence assignment for the molecule in solution without the need for chemical modification. Its reliance on computational chemistry is a powerful feature that also yields valuable insights into the solution-state conformational preferences of the molecule.

  • Mosher's Ester Analysis serves as a valuable, accessible technique, particularly when specialized instrumentation like a VCD spectrometer or diffractometer is unavailable. While it requires chemical modification of the analyte, the consistent and predictable results from a well-executed analysis provide a reliable assignment of absolute configuration.

Ultimately, the choice of method will depend on the specific constraints of the project, including sample availability, timeline, access to instrumentation, and the required level of certainty. For critical applications in drug development, employing two orthogonal methods (e.g., VCD and SC-XRD) provides an unparalleled level of confidence in the final assignment.

References

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  • Chemsrc. (2025). 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Retrieved from [Link]

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  • National Institutes of Health (NIH). (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]

  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

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  • ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]

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  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

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  • ResearchGate. (2020). (PDF) Howard Flack and the Flack Parameter. Retrieved from [Link]

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  • ResearchGate. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]

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  • ResearchGate. (2018). How to get absolute configuration of organic chemistry? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Retrieved from [Link]

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